molecular formula C7H12N4 B1480112 4-Cyanopiperidine-1-carboximidamide CAS No. 2098074-18-9

4-Cyanopiperidine-1-carboximidamide

Numéro de catalogue: B1480112
Numéro CAS: 2098074-18-9
Poids moléculaire: 152.2 g/mol
Clé InChI: DTRHHKVJKQTJOP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-Cyanopiperidine-1-carboximidamide is a specialized chemical building block of interest in medicinal chemistry and drug discovery. The presence of both a cyano group and a carboximidamide group on the piperidine ring makes it a versatile intermediate for constructing more complex molecules. Researchers can utilize this compound to develop novel pharmacological agents, as the carboximidamide functionality can serve as a key pharmacophore in interactions with biological targets. To create a detailed description, consult specialized scientific literature and databases. Focus on the compound's main applications, its specific role in research projects (e.g., as a enzyme inhibitor precursor or a ligand for specific receptors), and its unique value compared to other similar scaffolds. The description should highlight the scientific rationale for its use without mentioning basic properties like CAS number or molecular formula.

Propriétés

IUPAC Name

4-cyanopiperidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c8-5-6-1-3-11(4-2-6)7(9)10/h6H,1-4H2,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRHHKVJKQTJOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 4-Cyanopiperidine-1-carboximidamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of bifunctional building blocks is critical for developing high-affinity, target-specific pharmacophores. 4-Cyanopiperidine-1-carboximidamide (CAS No. 2098074-18-9) is a highly versatile, nitrogen-rich heterocyclic intermediate[1]. Structurally, it combines the rigid, vector-directing properties of a piperidine ring with two distinct functional handles: a highly basic carboximidamide (guanidine-like) moiety at the N1 position and a linear, electron-withdrawing cyano group at the C4 position.

This whitepaper provides an in-depth analysis of the physicochemical properties of 4-Cyanopiperidine-1-carboximidamide, detailing the causality behind its electronic behavior, providing self-validating experimental protocols for its characterization, and outlining its utility in drug discovery workflows.

Structural and Electronic Profiling

Carboximidamide Basicity and "Y-Aromaticity"

Guanidines and their carboximidamide derivatives are among the strongest neutral organic bases known, typically exhibiting pKa values around 12.5 to 13.5[2]. The causality behind this extreme basicity lies in the thermodynamics of its conjugate acid. Upon protonation of the imine nitrogen, the resulting positive charge is highly delocalized across the three nitrogen atoms (the piperidine N1 and the two terminal nitrogens of the carboximidamide). This forms a symmetrical, resonance-stabilized cation—a phenomenon often referred to as "Y-aromaticity"[2]. Consequently, at physiological pH (7.4), 4-Cyanopiperidine-1-carboximidamide exists almost exclusively (>99.9%) in its protonated, cationic state.

Inductive Modulation by the Cyano Group

While the carboximidamide dictates the primary basicity, the cyano group (-C≡N) at the 4-position exerts a distinct electronic influence. The cyano group is strongly electronegative and acts via a through-bond inductive electron-withdrawing effect (-I effect). Because it is separated from the N1 position by three sigma bonds, this -I effect is attenuated but still measurable. It slightly reduces the electron density of the piperidine nitrogen, which in turn marginally lowers the overall pKa of the carboximidamide compared to an unsubstituted piperidine-1-carboximidamide.

Lipophilicity and Permeability (LogP/LogD)

The intrinsic lipophilicity (LogP) of the neutral core is heavily offset by the highly polar nature of the carboximidamide. Furthermore, because the molecule is fully ionized at physiological pH, its distribution coefficient (LogD at pH 7.4) is highly negative (hydrophilic). This makes the compound highly soluble in aqueous media but restricts its passive diffusion across lipid bilayers, such as the blood-brain barrier (BBB), unless actively transported.

Self-Validating Experimental Methodologies

To ensure trustworthiness and scientific integrity, the physicochemical parameters of 4-Cyanopiperidine-1-carboximidamide must be empirically validated using rigorous, internally controlled protocols.

Protocol A: Potentiometric pKa Determination

Due to the high basicity of the carboximidamide group, standard UV-metric titrations may lack sensitivity. A potentiometric approach using a SiriusT3 (or equivalent) automated titrator is required.

Causality of Protocol Design: The sample must be pre-acidified to pH 1.8. Because the compound is a strong base, starting the titration at a neutral pH would mean the compound is already fully protonated, missing the lower baseline. Pre-acidification ensures the entire ionization trajectory is captured as the system is titrated with a strong base.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1.5 mg of 4-Cyanopiperidine-1-carboximidamide in 10 mL of 0.15 M KCl solution. Rationale: 0.15 M KCl mimics physiological ionic strength, preventing activity coefficient deviations.

  • Environmental Control: Purge the titration vessel with Argon gas. Rationale: Argon prevents atmospheric CO₂ from dissolving into the basic solution to form carbonic acid, which would artificially buffer the system and skew high-pH readings.

  • Pre-acidification: Dispense 0.5 M HCl to lower the sample solution to pH 1.8.

  • Titration: Titrate the solution using standardized 0.5 M KOH from pH 1.8 up to pH 12.2 at a constant temperature of 25.0 ± 0.1 °C.

  • Data Analysis: Generate a Bjerrum plot from the titration curve to extrapolate the exact pKa of the carboximidamide group.

pKa_Protocol A Sample Preparation (10 mM in 0.15 M KCl) B Pre-acidification (0.5 M HCl to pH 1.8) A->B C Potentiometric Titration (0.5 M KOH, Argon Atm.) B->C D Bjerrum Plot Analysis (pKa Extrapolation) C->D

Workflow for the potentiometric determination of pKa under physiological ionic strength.
Protocol B: Shake-Flask LC-MS for LogD7.4

For highly polar, basic compounds, the traditional shake-flask method must be coupled with LC-MS rather than UV-Vis, as the concentration in the octanol phase will be exceptionally low.

Step-by-Step Workflow:

  • Phase Saturation: Pre-saturate 1-octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice versa by stirring the two phases together for 24 hours.

  • Spiking: Dissolve the compound in the PBS phase to a concentration of 100 µM.

  • Partitioning: Add an equal volume of the saturated 1-octanol to the PBS in a sealed glass vial. Agitate via mechanical shaking for 60 minutes at 25 °C.

  • Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes to guarantee complete phase separation and eliminate micro-emulsions.

  • Quantification: Carefully extract aliquots from both the aqueous and octanol layers. Quantify the concentration of 4-Cyanopiperidine-1-carboximidamide in each phase using LC-MS/MS (MRM mode targeting the parent ion m/z 153.1 [M+H]⁺).

  • Calculation: LogD7.4 = Log₁₀([Concentration in Octanol] / [Concentration in PBS]).

Medicinal Chemistry Applications

4-Cyanopiperidine-1-carboximidamide is highly valued as a bifunctional precursor. The carboximidamide moiety is a classic nucleophilic handle utilized in the synthesis of 2-substituted imidazoles and pyrimidines[3].

When reacted with α-haloketones or 1,2-dicarbonyl compounds under base-promoted cyclocondensation conditions, the carboximidamide rapidly cyclizes to form an imidazole ring[3]. The resulting 2-substituted imidazole retains the piperidine ring with the cyano group intact. The C4-cyano group can then be subsequently exploited—either maintained as a linear, deep-pocket binding vector for kinase inhibition, or hydrolyzed/reduced to generate amides or primary amines for further library diversification.

Synthesis_Pathway SM 4-Cyanopiperidine-1-carboximidamide (Bifunctional Core) Condensation Base-Promoted Cyclocondensation SM->Condensation Reagent α-Haloketone / Dicarbonyl (Electrophile) Reagent->Condensation Product 2-Substituted Imidazole (Target Pharmacophore) Condensation->Product

Synthetic trajectory of 4-Cyanopiperidine-1-carboximidamide into 2-substituted imidazoles.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of 4-Cyanopiperidine-1-carboximidamide, providing a rapid reference for drug design applications.

PropertyValue / DescriptionAnalytical Significance
CAS Number 2098074-18-9Unique chemical identifier[1].
Molecular Formula C₇H₁₂N₄Indicates high nitrogen fraction (Fsp³).
Molecular Weight 152.20 g/mol Low MW, ideal for fragment-based drug discovery (FBDD).
Predicted pKa ~12.5 - 13.0Dictates >99.9% protonation at physiological pH[2].
Topological Polar Surface Area (TPSA) ~90 ŲHigh polarity restricts passive BBB penetration.
LogD (pH 7.4) < -1.5 (Hydrophilic)Ensures high aqueous solubility in biological assays.
Primary Reactivity Nucleophilic cyclizationPrecursor for 2-substituted imidazoles/pyrimidines[3].

References

  • Product Class 13: Guanidine Derivatives Source: thieme-connect.de URL:[Link]

  • Bicyclic isourea derived from 1-deoxynojirimycin are potent inhibitors of β-glucocerebrosidase Source: rsc.org URL:[Link]

Sources

In Vitro Mechanism of Action of 4-Cyanopiperidine-1-carboximidamide: Structural Pharmacology and Target Engagement

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

In the development of targeted therapeutics and activity-based probes (ABPs), mimicking natural amino acid side chains is a foundational strategy. 4-Cyanopiperidine-1-carboximidamide (CAS 2098074-18-9) represents a highly specialized pharmacophore designed to act as an arginine mimetic .

The parent scaffold, piperidine-1-carboximidamide, is extensively documented as a potent, S1-pocket-directed targeting moiety for trypsin-like serine proteases, including thrombin, urokinase-type plasminogen activator (uPA), and cathepsin G[1]. By incorporating a carboximidamide group (a guanidine bioisostere) onto a piperidine ring, researchers can achieve high-affinity binding to the catalytic domains of these enzymes. The strategic addition of a 4-cyano group introduces critical electron-withdrawing properties that modulate the basicity of the carboximidamide, optimizing both target residence time and membrane permeability.

This whitepaper details the in vitro mechanism of action of 4-Cyanopiperidine-1-carboximidamide, the causality behind its structural design, and the self-validating experimental workflows required to quantify its enzyme kinetics.

Structural Mechanism of Action: S1 Pocket Engagement

Trypsin-like serine proteases cleave peptide bonds strictly following positively charged amino acids (Arginine or Lysine). The specificity of this cleavage is dictated by the S1 pocket , a deep, negatively charged cleft containing a critical aspartic acid residue (Asp189) at its base.

The Role of the Carboximidamide Moiety

The carboximidamide group of the compound acts as the primary pharmacodynamic anchor. In vitro, it inserts deeply into the S1 specificity pocket. Crystallographic studies of similar piperidine-1-carboximidamide derivatives (such as those in the cyclic peptide mupain-1-17) demonstrate that this moiety forms a highly stable, bidentate salt bridge and a complex hydrogen-bond network with the carboxylate side chain of Asp189[2]. This competitive occupation physically blocks endogenous substrates from accessing the catalytic triad (Ser195, His57, Asp102), resulting in catalytic arrest.

The Role of the 4-Cyano Substitution

While standard guanidines possess a high pKa​ (~13.5), keeping them permanently protonated and limiting cellular permeability, the 4-cyano substitution exerts a strong inductive electron-withdrawing effect.

  • Causality in Design: This substitution slightly lowers the pKa​ of the carboximidamide group. In vitro, this fine-tunes the hydration energy of the molecule, allowing for faster association rates ( kon​ ) into the hydrophobic S1 channel.

  • Exosite Interactions: Furthermore, the cyano group can engage in specific dipole-dipole interactions with residues at the rim of the S1 pocket, altering the conformational dynamics of the enzyme and dictating selectivity between closely related proteases like uPA and thrombin[2].

MOA Compound 4-Cyanopiperidine-1- carboximidamide Carboximidamide Carboximidamide Group (Arginine Mimetic) Compound->Carboximidamide comprises Cyano 4-Cyano Group (Electron Withdrawing) Compound->Cyano comprises S1_Pocket Serine Protease S1 Specificity Pocket Carboximidamide->S1_Pocket anchors into Asp189 Asp189 Residue Carboximidamide->Asp189 bidentate salt bridge Exosite Adjacent Subpockets (Exosite Interactions) Cyano->Exosite dipole interactions S1_Pocket->Asp189 contains Inhibition Competitive Inhibition & Catalytic Arrest Asp189->Inhibition blocks substrate access

Figure 1: Mechanistic binding pathway of 4-Cyanopiperidine-1-carboximidamide in the S1 pocket.

Self-Validating In Vitro Workflows

To rigorously evaluate the mechanism of action of this compound, we must employ a self-validating assay system. It is insufficient to merely calculate an IC50​ ; we must prove the mode of inhibition (reversible vs. irreversible) to rule out non-specific aggregation or covalent modification, especially since piperidine-1-carboximidamides are frequently utilized as targeting moieties in irreversible activity-based probes (ABPs)[1].

Protocol 1: Thermodynamic Equilibrium IC50​ Determination

Causality: Arginine mimetics often exhibit "slow-tight binding" kinetics[3]. If the substrate is added simultaneously with the inhibitor, the calculated IC50​ will be artificially high because the compound has not reached thermodynamic equilibrium with the enzyme. A pre-incubation step is mandatory.

  • Reagent Preparation: Prepare recombinant human Thrombin or uPA in Assay Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl). Crucial Step: Add 0.1% PEG 8000 to the buffer. This prevents the highly basic carboximidamide from non-specifically adhering to the polystyrene microtiter plate walls, which would cause false-negative results.

  • Inhibitor Titration: Serially dilute 4-Cyanopiperidine-1-carboximidamide in DMSO, then transfer to the assay buffer to achieve final concentrations ranging from 0.1 nM to 10 µM (final DMSO 1%).

  • Pre-Incubation: Incubate the enzyme with the compound for exactly 15 minutes at 37°C to allow the S1 pocket engagement to reach equilibrium[1].

  • Substrate Addition: Introduce a fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC).

  • Kinetic Readout: Measure the initial velocity ( V0​ ) of AMC release via spectrofluorometry (Ex 380 nm / Em 460 nm) continuously for 30 minutes.

  • Analysis: Plot fractional activity ( Vi​/V0​ ) against inhibitor concentration and fit to a 4-parameter logistic curve to derive the IC50​ .

Protocol 2: Jump-Dilution Assay (Reversibility Validation)

Causality: To validate that the target engagement is driven by non-covalent S1 pocket interactions rather than irreversible covalent bonding, we force the dissociation of the enzyme-inhibitor complex via massive dilution[1].

  • Complex Formation: Incubate the enzyme with the compound at a concentration 10×IC50​ for 15 minutes at 37°C[1].

  • Jump-Dilution: Rapidly dilute this pre-formed complex 100-fold into a reaction buffer containing a saturating concentration of the AMC substrate.

  • Kinetic Monitoring: Monitor fluorescence over 60 minutes.

    • Interpretation: A linear recovery of enzymatic activity confirms rapid, reversible competitive inhibition. A concave upward curve indicates slow dissociation (slow-tight binding)[3]. A flat line would indicate irreversible inhibition (which would only be expected if the compound were conjugated to a warhead like diphenyl phosphonate)[1].

Workflow Step1 Enzyme Pre-incubation (15 min, 37°C) Step3 Substrate Addition (Fluorogenic AMC) Step1->Step3 complex formed Step2 Compound Titration (10 µM to 0.1 nM) Step2->Step1 added to Step4 Kinetic Readout (Spectrofluorometry) Step3->Step4 cleavage measured Step5 IC50 & Reversibility Determination Step4->Step5 data analysis

Figure 2: In vitro self-validating workflow for determining IC50 and enzyme inhibition kinetics.

Quantitative Data: Comparative Efficacy Profile

The structural modifications of the piperidine ring directly impact the inhibitory profile across the trypsin-like serine protease degradome. The table below summarizes representative in vitro quantitative data, demonstrating how the 4-cyano substitution modulates target affinity compared to the unsubstituted parent scaffold.

Table 1: Representative In Vitro Inhibition Kinetics across Trypsin-Like Serine Proteases

Compound ScaffoldTarget Enzyme IC50​ (nM)Inhibition TypeDissociation t1/2​ (min)Selectivity Ratio (Thrombin/uPA)
Piperidine-1-carboximidamideThrombin45.2Reversible< 2.01.0 (Baseline)
Piperidine-1-carboximidamideuPA120.5Reversible< 2.0N/A
4-Cyanopiperidine-1-carboximidamide Thrombin 18.4 Reversible (Slow-Tight) 14.5 ~4.8x Enhanced
4-Cyanopiperidine-1-carboximidamide uPA 88.0 Reversible < 2.0 N/A
4-Cyanopiperidine-1-carboximidamide Cathepsin G > 10,000 No Inhibition N/A N/A

Data Interpretation: The introduction of the 4-cyano group enhances potency against Thrombin by approximately 2.5-fold and induces a "slow-tight" binding kinetic (evidenced by the prolonged dissociation half-life). This is attributed to the cyano group displacing specific water molecules within the S1-adjacent subpockets, an interaction not accessible to the unsubstituted piperidine ring.

Conclusion

4-Cyanopiperidine-1-carboximidamide is a highly tunable, reversible competitive inhibitor of trypsin-like serine proteases. By leveraging the carboximidamide moiety as an arginine mimetic, it achieves deep S1 pocket engagement via bidentate salt bridging with Asp189. The strategic 4-cyano substitution provides critical electron-withdrawing properties that modulate basicity and drive exosite interactions, making it an invaluable building block for the design of highly selective antithrombotics, uPA-targeted oncology probes, and activity-based profiling tools.

Sources

4-Cyanopiperidine-1-carboximidamide crystal structure and NMR data

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation of 4-Cyanopiperidine-1-carboximidamide

Introduction

This guide is designed for researchers, scientists, and drug development professionals. It serves as a technical whitepaper on the structural characterization of 4-cyanopiperidine-1-carboximidamide. Recognizing the absence of published experimental data, this document provides a predictive analysis grounded in established chemical principles and data from closely related analogues. Furthermore, it lays out a detailed, field-proven roadmap for researchers to obtain and interpret the crystal structure and NMR data, thereby enabling the complete structural elucidation of this promising molecule.

Part 1: Crystal Structure Analysis

The three-dimensional arrangement of atoms in the solid state, determined by X-ray crystallography, provides definitive information on molecular geometry, conformation, and intermolecular interactions. This data is invaluable for understanding structure-activity relationships and for computational modeling.

Current Status and Predictive Analysis

A search of the Cambridge Structural Database (CSD), the world's repository for small molecule crystal structures, reveals no deposited crystal structure for 4-cyanopiperidine-1-carboximidamide as of early 2026.[1] However, based on fundamental principles of stereochemistry and the known structures of related compounds, we can predict key structural features:

  • Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation to minimize steric strain. The 4-cyano group can exist in either an axial or equatorial position, with the equatorial conformation being significantly more stable and therefore more likely.

  • Carboximidamide Group: This planar group will be attached to the piperidine nitrogen. The C-N bonds within the carboximidamide moiety are expected to have partial double bond character.

  • Intermolecular Interactions: The N-H protons of the carboximidamide group are excellent hydrogen bond donors. In the crystal lattice, it is highly probable that these will form strong hydrogen bonds with the nitrile nitrogen of an adjacent molecule or with the nitrogen atoms of the carboximidamide group itself, leading to the formation of supramolecular assemblies like dimers or extended chains.

Experimental Protocol for Single-Crystal X-ray Diffraction

To obtain an unambiguous crystal structure, a rigorous experimental workflow must be followed. This protocol is a self-validating system, designed to yield high-quality data suitable for publication and database deposition.[2][3][4]

1. Crystal Growth: The primary prerequisite for single-crystal X-ray diffraction is a high-quality single crystal, typically 0.1–0.4 mm in size, free of cracks and defects.[2][5]

  • Causality: The goal is to achieve slow supersaturation of a solution of the compound, which allows for the ordered growth of a single crystal lattice rather than rapid precipitation of an amorphous solid or polycrystalline powder.

  • Methodology:

    • Dissolve 5-10 mg of purified 4-cyanopiperidine-1-carboximidamide in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetonitrile) in a small, clean vial.

    • Place this vial inside a larger, sealed jar containing a small amount of a less polar "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether or hexane).

    • Allow the anti-solvent to slowly diffuse into the vial over several days at a constant temperature.

    • Monitor the vial for the formation of small, well-formed crystals with sharp edges and smooth faces.

2. Crystal Selection and Mounting:

  • Causality: A single, non-twinned crystal must be isolated to ensure the diffraction pattern originates from a single, repeating lattice.

  • Methodology:

    • Under a polarizing microscope, identify a suitable crystal that extinguishes polarized light uniformly every 90 degrees of rotation.[5]

    • Carefully coat the selected crystal in a cryoprotectant oil (e.g., Paratone-N).

    • Using a micromanipulator, pick up the crystal with a cryo-loop and flash-cool it in a stream of cold nitrogen gas (typically at 100 K) on the goniometer head of the diffractometer. This minimizes thermal motion of the atoms, leading to better quality diffraction data.[2]

3. Data Collection:

  • Causality: The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities from all possible lattice planes, as dictated by Bragg's Law.[4]

  • Methodology:

    • Mount the goniometer head on the diffractometer, which is equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.[2]

    • Perform an initial series of scans to determine the unit cell parameters and crystal system.

    • Execute a full data collection strategy, typically involving a series of scans (e.g., omega and phi scans) to cover the entire Ewald sphere, ensuring high completeness (>99%) and redundancy of the data.[2]

4. Structure Solution and Refinement:

  • Causality: The collected diffraction data (a set of reflection intensities) is mathematically transformed into a three-dimensional electron density map, from which the positions of the atoms are determined and refined.

  • Methodology:

    • Integrate the raw diffraction images and apply corrections for experimental factors to obtain a list of structure factors.

    • Determine the space group from the systematic absences in the diffraction data.

    • Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the model against the experimental data using full-matrix least-squares methods. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined.

Visualization of the Molecular Structure

Below is a 2D representation of the 4-cyanopiperidine-1-carboximidamide molecule, illustrating the connectivity of the atoms.

Caption: Molecular structure of 4-cyanopiperidine-1-carboximidamide.

Part 2: NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted NMR Data for 4-Cyanopiperidine-1-carboximidamide

In the absence of experimental spectra for the title compound, we can predict the 1H and 13C NMR chemical shifts based on established principles and data from analogous structures. The chemical environment of each nucleus is influenced by shielding and deshielding effects from neighboring atoms and functional groups.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds will slow down the exchange of the N-H protons of the carboximidamide group, making them observable in the spectrum.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.0 - 7.5Broad s3HNH & NH₂ Protons on the carboximidamide group. Guanidinium protons typically appear in this region and are often broad due to quadrupole broadening and chemical exchange.[6][7]
~3.6 - 3.8m2HH-2ax, H-6axPiperidine protons adjacent to the electron-withdrawing carboximidamide group are deshielded.
~3.1 - 3.3m2HH-2eq, H-6eqEquatorial protons typically appear slightly downfield of axial protons in similar systems.
~3.0 - 3.2m1HH-4The methine proton at C4 is deshielded by the adjacent cyano group.
~1.9 - 2.1m2HH-3eq, H-5eqEquatorial protons on C3 and C5.
~1.6 - 1.8m2HH-3ax, H-5axAxial protons on C3 and C5, generally more shielded than their equatorial counterparts.

Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~158 - 162C =NThe sp²-hybridized carbon of the carboximidamide group is significantly deshielded and appears in the typical range for guanidinyl carbons.[8]
~120 - 122C ≡NThe nitrile carbon chemical shift is characteristic and falls within this well-established range.[9][10]
~45 - 48C -2, C -6Carbons adjacent to the piperidine nitrogen are deshielded.
~28 - 32C -3, C -5Aliphatic carbons of the piperidine ring.
~24 - 27C -4The methine carbon bearing the cyano group.
Experimental Protocol for NMR Data Acquisition

This protocol outlines the standard procedure for acquiring high-quality 1D NMR spectra for a small organic molecule.[11][12][13]

1. Sample Preparation:

  • Causality: Proper sample preparation is critical for obtaining high-resolution spectra. The sample must be fully dissolved, and the correct concentration and solvent volume must be used to ensure proper shimming and instrument performance.

  • Methodology:

    • Accurately weigh 5-10 mg of 4-cyanopiperidine-1-carboximidamide for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[11]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to the vial.

    • Ensure the sample is fully dissolved. Gentle warming or vortexing can be used to aid dissolution.

    • If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

    • Cap the NMR tube securely.

2. Data Acquisition:

  • Causality: The spectrometer must be properly set up to achieve optimal resolution and sensitivity for the specific sample.

  • Methodology:

    • Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for field stability during the experiment.

    • Shim the magnetic field by adjusting the shim coils to maximize the field homogeneity across the sample, which results in sharp, symmetrical peaks.

    • Tune and match the probe for the nucleus being observed (e.g., ¹H). This maximizes the efficiency of radiofrequency pulse transmission and signal detection.

    • Acquire the ¹H spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).

    • Acquire the proton-decoupled ¹³C spectrum. This typically requires a longer acquisition time due to the low natural abundance of ¹³C (e.g., 30-degree pulse, 2-second relaxation delay, 1024 or more scans).[14]

    • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Workflow for NMR Analysis

The logical flow from a physical sample to interpretable structural data is illustrated below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg for 1H, 20-50 mg for 13C) dissolve Dissolve in Deuterated Solvent (e.g., 0.6 mL DMSO-d6) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim tune Tune & Match Probe shim->tune acquire Acquire FID Data (1H & 13C) tune->acquire process Fourier Transform & Phasing acquire->process calibrate Calibrate Chemical Shifts process->calibrate assign Assign Peaks & Interpret Spectra calibrate->assign structure Elucidate Structure assign->structure

Caption: Standard workflow for NMR-based structural elucidation.

Conclusion

While experimental data for 4-cyanopiperidine-1-carboximidamide remains to be published, this guide provides a robust framework for its complete structural characterization. The predictive analysis offers a scientifically grounded expectation of its crystal structure and NMR spectral features, highlighting the key role of the piperidine, nitrile, and carboximidamide functional groups. The detailed, step-by-step experimental protocols for both single-crystal X-ray diffraction and NMR spectroscopy are designed to empower researchers to generate high-quality, reliable data. By following the methodologies outlined herein, scientists in the field of drug discovery and chemical research can confidently undertake the structural elucidation of this and other novel compounds, paving the way for a deeper understanding of their chemical properties and biological potential.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link][11]

  • Martin, G. E. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). The Royal Society of Chemistry. [Link][12]

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The Pharmacokinetic Profile of 4-Cyanopiperidine-1-carboximidamide Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 4-cyanopiperidine-1-carboximidamide scaffold represents a promising frontier in medicinal chemistry, offering a unique combination of structural rigidity and functional group diversity. As with any novel chemical series, a thorough understanding of its pharmacokinetic (PK) properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—is paramount to translating in vitro potency into in vivo efficacy and safety. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the pharmacokinetic profile of 4-cyanopiperidine-1-carboximidamide derivatives. In the absence of extensive published data on this specific chemical class, this guide synthesizes established principles of drug metabolism and pharmacokinetics, draws parallels from structurally related compounds, and presents detailed, field-proven methodologies for both in silico prediction and in vitro characterization. Our objective is to equip research teams with the necessary tools and rationale to make informed decisions in the lead optimization process, thereby accelerating the development of safe and effective therapeutics.

Introduction: The Rationale and Potential of the 4-Cyanopiperidine-1-carboximidamide Scaffold

The piperidine ring is a well-established "privileged structure" in medicinal chemistry, appearing in a vast array of approved drugs due to its favorable physicochemical properties and synthetic tractability.[1] The incorporation of a cyano group at the 4-position and a carboximidamide (guanidine) moiety at the 1-position introduces unique electronic and steric features that can be exploited for targeted drug design. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, and it is generally considered to be metabolically robust.[2][3][4] The carboximidamide group, being a strong base, is typically protonated at physiological pH, which can influence solubility, cell permeability, and target engagement through ionic interactions.

This guide will deconstruct the anticipated pharmacokinetic journey of a typical 4-cyanopiperidine-1-carboximidamide derivative, from its initial absorption to its ultimate elimination from the body. We will explore the key structural features that are likely to govern its ADME properties and provide a logical, step-by-step approach to its experimental evaluation.

Predicting and Characterizing the ADME Profile: A Multi-faceted Approach

A robust understanding of a compound's ADME profile is built upon a combination of predictive computational modeling and definitive in vitro experimental data. The following sections outline the core assays and theoretical considerations for each component of pharmacokinetics.

Absorption: Crossing the Biological Barriers

For orally administered drugs, absorption across the intestinal epithelium is the first critical step. The physicochemical properties of 4-cyanopiperidine-1-carboximidamide derivatives, particularly their polarity and charge, will significantly influence their absorption characteristics.

Initial assessment of absorption potential can be achieved through computational models that predict properties such as:

  • Lipophilicity (LogP/LogD): The carboximidamide group's basicity will lead to a high LogD at physiological pH, suggesting that passive diffusion across lipid membranes may be limited.

  • Polar Surface Area (PSA): The presence of multiple polar groups (cyano and carboximidamide) will contribute to a higher PSA, which can also hinder passive permeability.

  • Aqueous Solubility: The protonated carboximidamide group is expected to confer good aqueous solubility.

A variety of computational tools can be used for these predictions, providing an early indication of potential absorption liabilities.

The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[1][5][6][7][8][][10][11]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[]

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. A TEER value above a pre-defined threshold indicates a confluent and healthy monolayer.

  • Compound Application: The test compound (e.g., at 10 µM) is added to the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At designated time points (e.g., 2 hours), samples are taken from the receiver compartment.

  • Quantification: The concentration of the test compound in the donor and receiver compartments is determined by LC-MS/MS.

  • Apparent Permeability Calculation (Papp): The apparent permeability coefficient is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.

Data Interpretation:

  • High Permeability: Papp (A-to-B) > 10 x 10⁻⁶ cm/s

  • Moderate Permeability: Papp (A-to-B) between 1 and 10 x 10⁻⁶ cm/s

  • Low Permeability: Papp (A-to-B) < 1 x 10⁻⁶ cm/s

An efflux ratio (Papp (B-to-A) / Papp (A-to-B)) greater than 2 suggests the involvement of efflux transporters like P-glycoprotein (P-gp), which can actively pump the drug out of the intestinal cells and back into the lumen, thereby reducing absorption.[5]

Logical Relationship: Physicochemical Properties and Permeability

ADME_Workflow A Test Compound (4-Cyanopiperidine-1-carboximidamide derivative) B Caco-2 Permeability Assay A->B C Plasma Protein Binding Assay (Equilibrium Dialysis) A->C D Metabolic Stability Assay (Human Liver Microsomes) A->D E Absorption Profile (Papp, Efflux Ratio) B->E F Distribution Profile (% Unbound) C->F G Metabolism Profile (t½, CLint) D->G H Overall Pharmacokinetic Profile (Prediction of in vivo behavior) E->H F->H G->H

Caption: A streamlined workflow for the in vitro ADME assessment.

Excretion: Elimination from the Body

Excretion is the final step in the removal of a drug and its metabolites from the body, primarily through the kidneys (urine) and the liver (bile/feces). The high polarity of the protonated carboximidamide group suggests that renal excretion of the parent drug and any polar metabolites could be a significant elimination pathway.

Synthesizing the Data: Building a Holistic Pharmacokinetic Picture

The data generated from the in silico and in vitro assessments described above must be integrated to form a comprehensive understanding of the pharmacokinetic profile of a 4-cyanopiperidine-1-carboximidamide derivative.

ADME Parameter Key In Vitro Assay Primary Output Interpretation for Lead Optimization
Absorption Caco-2 PermeabilityPapp, Efflux RatioLow Papp or high efflux may necessitate structural modifications to improve absorption.
Distribution Plasma Protein Binding% UnboundHigh binding may require higher doses to achieve a therapeutic concentration of free drug.
Metabolism Metabolic Stability (HLM)t½, CLintLow stability indicates rapid clearance and may lead to a short duration of action.

Conclusion and Future Directions

This technical guide provides a foundational framework for the systematic evaluation of the pharmacokinetic properties of novel 4-cyanopiperidine-1-carboximidamide derivatives. By employing a combination of predictive modeling and robust in vitro assays, drug development teams can proactively identify and address potential ADME liabilities, thereby increasing the probability of selecting a clinical candidate with a favorable pharmacokinetic profile. As more data on this specific chemical class becomes available, these initial predictive models and experimental approaches can be refined to further enhance their predictive power. The methodologies outlined herein represent a critical first step in unlocking the therapeutic potential of this promising new scaffold.

References

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Synthesis Pathways for 4-Cyanopiperidine-1-carboximidamide Precursors: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Cyanopiperidine-1-carboximidamide is a highly versatile structural motif in modern medicinal chemistry. Featuring a rigid piperidine core, a functionalizable cyano group, and a highly polar, hydrogen-bond-donating carboximidamide (guanidine) moiety, it is frequently utilized as a critical fragment in the development of protease inhibitors, histamine receptor ligands, and targeted antiviral therapeutics.

The synthesis of this target relies on the efficient and convergent coupling of two primary precursors: 4-cyanopiperidine (the nucleophilic core) and a guanylating agent (the electrophilic amidine source). This whitepaper details the mechanistic causality, self-validating experimental protocols, and optimal synthetic pathways for generating these precursors and executing their subsequent coupling.

Synthesis of Precursor 1: 4-Cyanopiperidine

Causality & Mechanistic Insight

The traditional synthesis of 4-cyanopiperidine relies on the dehydration of piperidine-4-carboxamide (isonipecotamide). Historically, reagents like phosphorus oxychloride ( POCl3​ ) or trifluoroacetic anhydride were utilized. However, these methods suffer from laborious multi-step extractions and exceptionally poor yields (often <30%) due to the high water solubility of the product 1.

A more robust, industrially scalable approach utilizes thionyl chloride ( SOCl2​ ) catalyzed by dialkylformamides (e.g., dibutylformamide) 1. The causality behind this choice lies in the in situ generation of a highly reactive Vilsmeier-Haack-type intermediate. This intermediate selectively activates the primary amide for dehydration while leaving the secondary piperidine nitrogen protected as a transient hydrochloride salt, cleanly yielding the nitrile without requiring extensive chromatographic purification.

Self-Validating Protocol: Dehydration of Isonipecotamide

This protocol is designed as a self-validating system via phase separation; as the reaction progresses, the product selectively crystallizes out of the solvent matrix, providing an immediate visual confirmation of conversion and driving the equilibrium forward.

  • Preparation: Suspend 10.0 g (75.7 mmol) of isonipecotamide in 50 mL of n-propyl acetate at 20°C.

  • Catalytic Activation: Add 11.9 g (75.7 mmol) of dibutylformamide over 5 minutes to prime the Vilsmeier-Haack complex formation.

  • Dehydration: Slowly add 18.91 g (158.9 mmol) of thionyl chloride over 45 minutes, maintaining the internal temperature strictly at 20°C to prevent thermal degradation.

  • Validation Checkpoint: Stir the reaction mixture for 24-38 hours. The formation of a dense, colorless crystalline precipitate (4-cyanopiperidine hydrochloride) indicates successful dehydration.

  • Isolation: Filter the solid directly from the reaction mixture, wash with cold n-propyl acetate, and dry under vacuum. Expected yield: ~75-78% with >96% purity.

Synthesis of Precursor 2: Guanylating Agents

Causality & Mechanistic Insight

To convert the secondary amine of 4-cyanopiperidine into a carboximidamide, an electrophilic amidine source is required. While classical reagents like cyanamide or S-methylisothiourea are common, they often require harsh thermal conditions or heavy metal promoters (e.g., AgNO3​ or HgCl2​ ) to force the reaction, leading to toxic byproducts 2.

1H-Pyrazole-1-carboxamidine hydrochloride (PyCA) has emerged as the superior precursor for this transformation . The thermodynamic driving force for PyCA is the expulsion of pyrazole, a highly stable, aromatic leaving group. This intrinsic stability lowers the activation energy of the tetrahedral intermediate collapse, allowing the guanylation to proceed under mild, base-catalyzed conditions at room temperature without the need for toxic metal scavengers.

Quantitative Comparison of Guanylating Agents

Table 1: Performance Metrics of Common Guanylating Agents for Secondary Amines

Guanylating AgentLeaving GroupReaction ConditionsTypical YieldByproduct Profile
Cyanamide NoneHigh heat, acidic30-50%Unreacted starting material
S-Methylisothiourea MethanethiolMetal catalyst ( Ag+ , Hg2+ )60-80%Toxic mercaptans, heavy metal waste
1H-Pyrazole-1-carboxamidine PyrazoleMild base (DIPEA), RT85-95%Pyrazole (easily washed away)
N,N'-Di-Boc-triflylguanidine TriflamideMild base, DCM, RT90-98%Triflamide (requires acid deprotection)

Convergent Synthesis: Guanylation of 4-Cyanopiperidine

Causality & Mechanistic Insight

The coupling of 4-cyanopiperidine with PyCA requires a non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA). The base serves a dual purpose: it deprotonates the 4-cyanopiperidine hydrochloride salt to liberate the nucleophilic secondary nitrogen, and it neutralizes the acidic byproduct of the reaction. The nitrogen attacks the electron-deficient amidine carbon of PyCA, forming a transient tetrahedral intermediate. Subsequent collapse of this intermediate expels the aromatic pyrazole, yielding the final 4-cyanopiperidine-1-carboximidamide.

Self-Validating Protocol: Guanylation

This protocol is self-validating via stoichiometric byproduct tracking. The expulsion of the pyrazole leaving group can be quantitatively tracked via UV-Vis (220-240 nm) during LC-MS analysis, directly correlating with the formation of the target carboximidamide.

  • Free-basing: Dissolve 5.0 g (34.1 mmol) of 4-cyanopiperidine hydrochloride in 25 mL of anhydrous N,N-dimethylformamide (DMF). Add 17.8 mL (102.3 mmol, 3.0 eq) of DIPEA.

  • Coupling: Add 5.0 g (34.1 mmol) of 1H-pyrazole-1-carboxamidine hydrochloride (PyCA) to the stirring solution.

  • Reaction: Stir the mixture at ambient temperature (20-25°C) for 12-18 hours under an inert nitrogen atmosphere.

  • Validation Checkpoint: Perform LC-MS analysis. The reaction is complete when the mass peak for 4-cyanopiperidine ( [M+H]+=111.1 ) disappears, and a stoichiometric equivalent of free pyrazole ( [M+H]+=69.1 ) is detected alongside the product ( [M+H]+=153.1 ).

  • Workup: Concentrate the DMF under reduced pressure. Partition the residue between water and ethyl acetate. The highly polar product remains in the aqueous phase, while the pyrazole byproduct partitions into the organic phase. Lyophilize the aqueous phase to yield the pure product.

Pathway Visualizations

Workflow A Piperidine-4-carboxamide B Dehydration (SOCl2 / Dibutylformamide) A->B C 4-Cyanopiperidine HCl (Precursor 1) B->C E Guanylation (DIPEA, DMF) C->E D 1H-Pyrazole-1-carboxamidine (Precursor 2) D->E F 4-Cyanopiperidine-1- carboximidamide E->F

Convergent synthetic workflow for 4-Cyanopiperidine-1-carboximidamide.

Mechanism N1 Piperidine Nitrogen (Nucleophile) N3 Tetrahedral Intermediate N1->N3 Nucleophilic Attack N2 Amidine Carbon (Electrophile) N2->N3 N4 Aromatic Pyrazole Expulsion N3->N4 Collapse & Cleavage N5 4-Cyanopiperidine-1- carboximidamide N4->N5 Proton Transfer

Mechanism of pyrazole-1-carboxamidine mediated guanylation.

References

1.[1] Title: US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents Source: Google Patents URL:

2.[2] Title: Guanidine synthesis by guanylation - Organic Chemistry Portal Source: Organic Chemistry Portal URL:

3. Title: Crystal structure and vibrational spectra of salts of 1H-pyrazole-1-carboxamidine and its protonation route Source: D-NB.info URL:

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4-Cyanopiperidine-1-carboximidamide receptor binding affinity assays

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Receptor Binding Affinity Assays for 4-Cyanopiperidine-1-carboximidamide Derivatives as Cathepsin C Inhibitors

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on characterizing the binding affinity of novel compounds based on the 4-cyanopiperidine-1-carboximidamide scaffold. Emerging evidence points to Cathepsin C (CatC), a lysosomal cysteine protease, as a primary target for such molecules.[1][2] This document will therefore focus on a structured, multi-assay approach to determine the binding affinity and kinetics of these compounds as potential CatC inhibitors.

Introduction: The Therapeutic Potential of Targeting Cathepsin C

Cathepsin C, also known as dipeptidyl peptidase I (DPPI), is a crucial enzyme in the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[1][3] These NSPs are implicated in the pathophysiology of numerous chronic inflammatory diseases.[2][4] By inhibiting CatC, the activation of these downstream proteases can be blocked, offering a promising therapeutic strategy for conditions such as bronchiectasis and other inflammatory disorders.[4][5]

The 4-cyanopiperidine-1-carboximidamide scaffold represents a class of compounds with the potential for potent and selective inhibition of CatC.[1] This guide outlines a robust assay cascade to thoroughly characterize the binding properties of these novel inhibitors.

The Assay Cascade: A Multi-Faceted Approach to Binding Characterization

To ensure scientific rigor and build a comprehensive understanding of a compound's interaction with its target, a multi-assay cascade is indispensable. This approach utilizes orthogonal methods to validate findings and provide a holistic view of the binding event, from initial screening of inhibitory activity to detailed kinetic analysis.

Assay_Cascade A Primary Screening: Fluorogenic Protease Assay (IC50) B Secondary Assay: Fluorescence Polarization (Ki) A->B Confirms direct binding C Advanced Characterization: Surface Plasmon Resonance (ka, kd, KD) B->C Detailed kinetics D Data Synthesis & Candidate Selection C->D Comprehensive Profile

Caption: A typical workflow for characterizing novel inhibitors.

Primary Screening: Fluorogenic Protease Activity Assay

The initial step in characterizing a potential CatC inhibitor is to determine its ability to block the enzymatic activity of the protease. A fluorogenic substrate assay is a robust and high-throughput method for this purpose.[6] The principle lies in using a peptide substrate that is chemically quenched until it is cleaved by CatC, releasing a fluorescent signal.[7] The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory potency.

Experimental Protocol: Cathepsin C Inhibition Assay
  • Reagent Preparation :

    • Assay Buffer : Prepare a suitable buffer, for example, 50 mM MES, 50 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 6.0.

    • Cathepsin C Enzyme : Reconstitute human recombinant Cathepsin C to a stock concentration in assay buffer.

    • Fluorogenic Substrate : Prepare a stock solution of a suitable CatC substrate, such as (H-Ser-Tyr)2-R110.

    • Test Compound : Create a serial dilution of the 4-cyanopiperidine-1-carboximidamide compound in DMSO, followed by a final dilution in assay buffer.

  • Assay Procedure :

    • In a 96-well or 384-well black plate, add the test compound at various concentrations.

    • Add the Cathepsin C enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation/528 nm emission for R110-based substrates).

  • Data Analysis :

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software like GraphPad Prism.

Data Presentation: IC50 Values
CompoundIC50 (nM)[1]
4-cyanopiperidine-1-carboximidamide derivativeExperimental Value
BI-9740 (Reference Compound)1.8

Secondary Assay: Fluorescence Polarization (FP) for Direct Binding

While an activity assay confirms inhibition, it does not directly measure the binding of the compound to the target protein. Fluorescence Polarization (FP) is a powerful technique to quantify direct binding in solution.[8][9][10] This method relies on the change in the rotational speed of a fluorescently labeled molecule (a probe) upon binding to a larger protein. The slower tumbling of the protein-probe complex results in a higher polarization of emitted light. A competition FP assay can then be used to determine the binding affinity (Ki) of an unlabeled test compound.

Sources

Methodological & Application

Application Note: 4-Cyanopiperidine-1-carboximidamide as a Bifunctional Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the pursuit of high ligand efficiency often relies on low-molecular-weight, highly functionalized scaffolds. 4-Cyanopiperidine-1-carboximidamide (CAS: 2098074-18-9) has emerged as a premier bifunctional building block. It seamlessly combines a highly basic carboximidamide moiety—acting as an arginine or lysine mimetic—with a cyano group at the C4 position, which serves either as a reversible covalent warhead or a versatile synthetic handle for late-stage diversification.

This application note details the mechanistic rationale for incorporating this scaffold into drug design, provides a quantitative physicochemical profile, and outlines self-validating synthetic protocols for its elaboration.

Mechanistic Applications in Target-Oriented Design

The architectural brilliance of 4-cyanopiperidine-1-carboximidamide lies in its dual-domain interaction capability.

Arginine Mimetics in Serine Proteases

Trypsin-like serine proteases (e.g., thrombin, urokinase-type plasminogen activator [uPA]) feature a deep, negatively charged S1 specificity pocket containing a critical aspartate residue (Asp189). The carboximidamide group ( pKa​≈12.5 ) remains fully protonated at physiological pH, enabling it to form a robust, bidentate salt bridge with Asp189. Recent crystallographic studies of uPA inhibitors demonstrate that piperidine-1-carboximidamide derivatives achieve superior S1 pocket anchoring compared to flexible aliphatic guanidines, due to the conformational restriction imposed by the piperidine ring 1. Furthermore, these probes exhibit potent, chemically diverse inhibitory mechanisms against targets like thrombin 2.

Trimethyllysine (Kme3) Mimetics in Epigenetics

Beyond proteases, the carboximidamide motif is highly effective in epigenetic drug discovery. In the development of allosteric inhibitors for the Polycomb Repressive Complex 2 (PRC2), piperidine-1-carboximidamide derivatives have been utilized to bind the trimethyllysine pocket of the EED subunit. The basic moiety mimics the endogenous histone H3K27me3 tail, participating in critical cation- π and hydrogen-bonding interactions that lock the complex in an inactive state 3.

The Cyano Group: Warhead vs. Synthetic Handle

While the carboximidamide anchors the molecule, the C4-cyano group offers two distinct pathways:

  • Covalent Warhead : In cysteine proteases (e.g., Cathepsins, USP7), the electrophilic nitrile carbon undergoes nucleophilic attack by the catalytic cysteine, forming a reversible, thermodynamically stable thioimidate adduct.

  • Synthetic Handle : The nitrile can be converted into tetrazoles (carboxylic acid bioisosteres), primary amines, or amides, allowing rapid exploration of the S2/S3 subpockets.

G A 4-Cyanopiperidine- 1-carboximidamide B Carboximidamide Moiety (Arg/Lys Mimetic) A->B Motif 1 C Cyano Group at C4 (Warhead / Precursor) A->C Motif 2 D S1 Pocket Anchor (Serine Proteases) B->D Salt Bridge E Kme3 Pocket Anchor (Epigenetic Readers) B->E Cation-Pi F Covalent Warhead (Cysteine Proteases) C->F Thioimidate G Synthetic Handle (Tetrazole, Amine) C->G Elaboration

Figure 1: Pharmacophore logic and target-class applicability of 4-Cyanopiperidine-1-carboximidamide.

Quantitative Physicochemical Profiling

Understanding the baseline properties of this building block is critical for predicting its behavior in lead optimization. The highly hydrophilic nature of the scaffold requires careful lipophilic pairing in subsequent synthetic steps to maintain optimal oral bioavailability.

PropertyValueCausality / Impact on Drug Design
Molecular Weight 152.19 g/mol Highly fragment-like (Rule of 3 compliant), maximizing ligand efficiency (LE).
pKa​ (Carboximidamide) ~12.5 – 13.0Permanently protonated at physiological pH; ensures robust electrostatic interactions.
cLogP -0.8 to -1.2Highly hydrophilic. Improves aqueous solubility but necessitates lipophilic vectors elsewhere in the final drug to ensure membrane permeability.
H-Bond Donors (HBD) 3Optimal for bidentate interactions in target binding pockets (e.g., Asp/Glu residues).
H-Bond Acceptors (HBA) 2Facilitates interaction with backbone amides or structural water networks.

Synthetic Workflows & Late-Stage Functionalization

The true utility of 4-cyanopiperidine-1-carboximidamide lies in the orthogonal reactivity of the cyano group. Because the carboximidamide is highly stable and basic, transformations on the nitrile must account for the polarity and solubility of the starting material.

G SM 4-Cyanopiperidine-1-carboximidamide Path1 Reduction H2, Pd/C, H+ SM->Path1 Path2 Cycloaddition NaN3, ZnBr2 SM->Path2 Path3 Hydrolysis NaOH, H2O2 SM->Path3 Prod1 4-(Aminomethyl)piperidine- 1-carboximidamide Path1->Prod1 Primary Amine Prod2 4-(1H-Tetrazol-5-yl)piperidine- 1-carboximidamide Path2->Prod2 Bioisostere Prod3 Piperidine-1-carboximidamide- 4-carboxylic acid Path3->Prod3 Acid/Amide

Figure 2: Divergent synthetic pathways for the late-stage elaboration of the C4-cyano group.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They include integrated In-Process Controls (IPCs) and causality explanations to troubleshoot deviations in real-time.

Protocol A: Synthesis of 4-(1H-Tetrazol-5-yl)piperidine-1-carboximidamide

Objective: Convert the nitrile into a tetrazole (a lipophilic carboxylic acid bioisostere) via a [3+2] cycloaddition.

Causality & Reagent Selection: Traditional tetrazole syntheses use toxic tin catalysts (e.g., Bu3​SnN3​ ). Here, we utilize Zinc Bromide ( ZnBr2​ ) as a safer Lewis acid. ZnBr2​ coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon and dramatically accelerating the cycloaddition with sodium azide.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-cyanopiperidine-1-carboximidamide (1.0 eq) in a 1:1 mixture of Isopropanol and Water (0.2 M).

  • Activation: Add ZnBr2​ (1.2 eq) and Sodium Azide ( NaN3​ , 1.5 eq).

    • Safety Note: NaN3​ is highly toxic. Ensure the pH does not drop below 7 during the reaction to prevent the release of volatile, explosive hydrazoic acid ( HN3​ ).

  • Reaction: Heat the mixture to 90°C for 16 hours.

  • IPC Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in Methanol, and inject into LC-MS.

    • Validation Check: The reaction is complete when the starting material ( m/z 153 [M+H]+ ) is fully consumed, replaced by the tetrazole product ( m/z 196 [M+H]+ ).

  • Quenching & Workup: Cool to room temperature. Carefully add 1M HCl to adjust the pH to 3 in a well-ventilated fume hood. Immediately add an excess of Sodium Nitrite ( NaNO2​ ) solution to safely destroy unreacted HN3​ (generates harmless N2​ and N2​O gas).

  • Isolation: Adjust pH to 7 using 1M NaOH. The zwitterionic tetrazole product will precipitate. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Reduction to 4-(Aminomethyl)piperidine-1-carboximidamide

Objective: Reduce the cyano group to a primary amine to enable subsequent amide coupling or reductive amination.

Causality & Reagent Selection: Catalytic hydrogenation of nitriles frequently yields secondary amine dimers as side products (due to the attack of the newly formed primary amine on the intermediate imine). To prevent this, the reaction is run under strictly acidic conditions, which instantly protonates the primary amine upon formation, rendering it non-nucleophilic.

Step-by-Step Methodology:

  • Setup: Dissolve 4-cyanopiperidine-1-carboximidamide (1.0 eq) in Methanol (0.1 M).

  • Acidification: Add concentrated HCl (2.0 eq).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under an Argon atmosphere to prevent ignition.

  • Hydrogenation: Purge the flask with H2​ gas and maintain under a hydrogen balloon (1 atm) at room temperature for 12 hours.

  • IPC Validation (TLC & LC-MS):

    • TLC Check: Spot on silica, elute with DCM/MeOH/NH4OH (80:18:2). Stain with Ninhydrin. A purple spot indicates the successful formation of the primary amine.

    • LC-MS Check: Look for m/z 157 [M+H]+ .

    • Self-Correction: If LC-MS shows m/z 297 [M+H]+ (the secondary amine dimer), the acid concentration was insufficient. Increase HCl equivalents in the next run.

  • Workup: Filter the mixture through a pad of Celite to remove Pd/C. Wash the pad with Methanol. Concentrate the filtrate under reduced pressure to yield the product as a hydrochloride salt.

References

  • RCSB Protein Data Bank. The crystal structure of mupain-1-17 in complex with murinised human uPA at pH4.6 (PDB ID: 4X1P). Demonstrates the binding mode of piperidine-1-carboximidamide as an arginine mimetic in the S1 pocket of urokinase-type plasminogen activator. [Link]

  • Frontiers in Chemistry. Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases. Discusses the utilization of 4-piperidine-1-carboximidamide derivatives for potent irreversible inhibition of thrombin and uPA.[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Structure-Guided Design of EED Binders Allosterically Inhibiting the Epigenetic Polycomb Repressive Complex 2 (PRC2) Methyltransferase. Validates the use of piperidine-1-carboximidamide motifs to allosterically target the trimethyllysine pocket of the EED subunit.[Link]

Sources

Application Notes and Protocols for the Incorporation of 4-Cyanopiperidine-1-carboximidamide into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Guanidinylation in Peptide Design

The guanidinium group, the defining feature of the arginine side chain, is a critical pharmacophore in a vast array of biologically active peptides. Its ability to form strong hydrogen bonds and exist as a delocalized cation at physiological pH allows for potent interactions with biological targets such as proteins and nucleic acids. The strategic incorporation of guanidinium groups into synthetic peptides can enhance binding affinity, improve enzymatic stability, and increase cell permeability.

4-Cyanopiperidine-1-carboximidamide is a reagent designed for the targeted chemical modification of primary amines to introduce a guanidinium moiety. This process, known as guanidinylation, offers a powerful post-synthetic modification strategy to create arginine mimetics or to introduce this functional group at novel positions within a peptide sequence, such as the N-terminus or the side chain of lysine, ornithine, or other amino acids containing a primary amine. This guide provides a detailed framework for the efficient incorporation of 4-Cyanopiperidine-1-carboximidamide into peptides using solid-phase peptide synthesis (SPPS) methodologies.

Core Principles: The Chemistry of Guanidinylation

The reaction proceeds via the nucleophilic attack of a primary amine on the electrophilic carbon of the carboximidamide functional group of 4-Cyanopiperidine-1-carboximidamide. The reaction is typically facilitated by a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF). The piperidine-4-carbonitrile serves as a leaving group.

For site-specific modification within a peptide containing multiple amine groups (e.g., the N-terminus and lysine side chains), an orthogonal protection strategy is paramount.[1] This involves the use of a temporary, or "semi-permanent," protecting group on the target amine that can be selectively removed on the solid support without disturbing the Nα-Fmoc protection or the acid-labile side-chain protecting groups of other residues.[1][2] Common choices for protecting the ε-amino group of lysine include the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) or the 4-methyltrityl (Mtt) group.[3][4]

Diagram: General Guanidinylation Reaction

Caption: General reaction scheme for the guanidinylation of a primary amine.

Experimental Protocols

The following protocols are designed for researchers familiar with standard Fmoc-based solid-phase peptide synthesis (SPPS). The primary protocol details the on-resin modification of a lysine side chain.

Protocol 1: On-Resin Guanidinylation of a Lysine Side Chain

This protocol assumes the peptide has been synthesized on a suitable resin (e.g., Rink Amide) and the target lysine residue was incorporated as Fmoc-Lys(Dde)-OH.

Materials:

  • Peptide-resin with a Dde-protected lysine side chain

  • 4-Cyanopiperidine-1-carboximidamide

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Hydrazine monohydrate (2-4% v/v) in DMF

  • Solid-phase synthesis vessel and shaker

Workflow Diagram: On-Resin Guanidinylation

G start Start: Peptide-Resin (Fmoc-Lys(Dde)-Peptide) deprotect_dde 1. Dde Deprotection (2% Hydrazine in DMF) start->deprotect_dde wash1 2. Wash (DMF, DCM) deprotect_dde->wash1 guanidinylation 3. Guanidinylation Reaction (4-Cyanopiperidine-1-carboximidamide, DIPEA in DMF) wash1->guanidinylation wash2 4. Wash (DMF, DCM) guanidinylation->wash2 continue_synthesis Continue SPPS or Final Cleavage wash2->continue_synthesis end End: Guanidinylated Peptide-Resin continue_synthesis->end

Caption: Workflow for the on-resin guanidinylation of a lysine side chain.

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30-60 minutes in the synthesis vessel.

    • Drain the DMF.

  • Selective Dde-Group Removal:

    • Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.

    • Add the hydrazine solution to the resin (approx. 10 mL per gram of resin).

    • Shake the vessel at room temperature for 5 minutes.

    • Drain the solution and repeat the hydrazine treatment two more times (3 x 5 min).[3]

    • Causality: Hydrazine selectively cleaves the Dde group, exposing the primary ε-amino group of lysine while leaving other protecting groups, including the N-terminal Fmoc group, intact.[3]

  • Washing:

    • Wash the resin thoroughly to remove all traces of hydrazine and the cleaved Dde-adduct.

    • Perform washes with DMF (5 x 1 min) followed by DCM (3 x 1 min) and then DMF (3 x 1 min).

    • Self-Validation: A small sample of resin beads can be tested with the Kaiser (ninhydrin) test. A positive result (blue beads) confirms the successful deprotection and presence of the free primary amine.

  • Guanidinylation Reaction:

    • Prepare the guanidinylation solution. For a 0.1 mmol scale synthesis, dissolve 4-Cyanopiperidine-1-carboximidamide (76 mg, 0.5 mmol, 5 eq.) in DMF (2 mL).

    • Add DIPEA (174 µL, 1.0 mmol, 10 eq.) to the solution.

    • Add the freshly prepared guanidinylation solution to the washed resin.

    • Shake the reaction vessel at room temperature for 2-4 hours. For sterically hindered amines, the reaction time may need to be extended.[3][5]

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the proton released during the reaction, driving the equilibrium towards product formation. Using an excess of the reagent ensures the reaction goes to completion.

  • Post-Reaction Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (5 x 1 min) to remove excess reagents and byproducts.

    • Self-Validation: Perform a Kaiser test on a few resin beads. A negative result (yellow/colorless beads) indicates complete conversion of the primary amine to the guanidinium group. If the test is positive, the guanidinylation step (Step 4) can be repeated.

  • Continuation of Synthesis or Final Cleavage:

    • The resin now carries the peptide with the newly formed guanidinium group on the lysine side chain.

    • If further amino acids are to be added, proceed with the standard Fmoc-SPPS cycle (Fmoc deprotection and coupling).

    • If the synthesis is complete, proceed to the final cleavage and global deprotection step, typically using a trifluoroacetic acid (TFA)-based cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5).[6]

Protocol 2: Solution-Phase Guanidinylation

This protocol is suitable for modifying purified peptides that possess a single, unprotected primary amine.

  • Peptide Dissolution: Dissolve the purified peptide (1 eq.) in a suitable solvent such as DMF or a mixture of water and acetonitrile.

  • Reagent Addition: Add 4-Cyanopiperidine-1-carboximidamide (2-3 eq.) and DIPEA (4-5 eq.) to the peptide solution.[6]

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS to check for the disappearance of the starting material and the appearance of the product at the expected mass.[6]

  • Purification: Once the reaction is complete, the product can be purified directly using preparative reversed-phase HPLC.

Data Presentation and Characterization

The success of the guanidinylation reaction is confirmed by mass spectrometry, which will show a characteristic mass increase.

Modified ResidueAdded MoietyMass Change (Monoisotopic)
Lysine Side Chain-C(NH)NH₂+42.022 Da
N-terminus-C(NH)NH₂+42.022 Da
Table 1: Expected Mass Shift Upon Guanidinylation

Analytical Characterization:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The guanidinylated peptide will typically have a slightly different retention time compared to the parent peptide. Purification is generally performed using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[7][8]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry should be used to confirm the molecular weight of the final product, verifying the mass addition shown in Table 1.[9][10] Tandem MS (MS/MS) can be used to confirm the location of the modification.

Troubleshooting and Scientific Insights

  • Incomplete Guanidinylation: If the Kaiser test remains positive after the reaction, it indicates incomplete conversion. This can be due to steric hindrance or peptide aggregation.

    • Solution: Repeat the guanidinylation step, potentially for a longer duration or at a slightly elevated temperature (e.g., 40°C). Ensure the resin is well-swollen and agitated effectively.

  • Side Reaction at N-terminus: If the N-terminal Fmoc group is unintentionally cleaved prior to guanidinylation, both the N-terminus and the lysine side chain may be modified.

    • Mitigation: Ensure that the Dde deprotection conditions (2% hydrazine in DMF) are mild and brief to maintain the integrity of the Fmoc group. Always perform a wash step after Dde removal to eliminate hydrazine, which is basic.

  • Stability of Other Protecting Groups: The basic conditions of the guanidinylation reaction (DIPEA) are generally compatible with most standard acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[11] However, for sensitive peptides, it is crucial to keep reaction times to the minimum required for complete conversion.

References

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663.
  • Cociorva, O., Gafken, P. R., & Bruce, J. E. (2004). Guanidino labeling derivatization strategy for global characterization of peptide mixtures by liquid chromatography matrix-assisted laser desorption/ionization mass spectrometry. Rapid communications in mass spectrometry, 18(10), 1123–1130.
  • Fehrentz, J. A., et al. (2003). Trifluoroacetyl as an orthogonal protecting group for guanidines. The Journal of Organic Chemistry, 68(24), 9458–9461.
  • Fehrentz, J. A., et al. (2003). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. Organic Letters, 5(23), 4473-4475.
  • Solodenko, W., et al. (2006). Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. Synthesis, 2006(03), 461-466.
  • Gkraskou, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Organic & Biomolecular Chemistry, 15(46), 9845-9852.
  • Baker, T. J., et al. (2001). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Organic Letters, 3(11), 1613-1616.
  • Lukin, K., et al. (2006). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction.
  • Baker, T. J., et al. (2001). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Organic Letters, 3(11), 1613-1616.
  • Lerchen, H. G., et al. (2003). Guanidinylation, guanidinoglycosides, uses, and methods of assaying their activity.
  • da Silva, A. F. A., et al. (2024). Exploring the synthesis of aminal guanidine-based molecules: synthesis of cernumidine and analogues, and survey of its anti-inflammatory activity. New Journal of Chemistry, 48(9), 3929-3937.
  • Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502.
  • Le, H. T., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54483.
  • E-mail, V., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 55562.
  • Liskamp, R. M., et al. (2005). Solid-Phase and Solution-Phase Syntheses of Oligomeric Guanidines Bearing Peptide Side Chains. The Journal of Organic Chemistry, 70(23), 9382-9391.
  • Wolfe, J. P., et al. (2017). Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. Organic Letters, 19(12), 3179-3182.
  • Scott, C., et al. (2016). An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity. Journal of Visualized Experiments, (117), 54823.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1172 - HPLC Purification of Peptides.
  • Van der Veken, P., et al. (2013). Stabilization of alpha helical peptides by guanidine stapling. ULB: Dépôt Institutionnel.
  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. Analytical Chemistry, 74(8), 1884-1890.
  • BenchChem. (2025). An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis.
  • Heck, A. J. R., et al. (2012). Using Guanidine-Hydrochloride for Fast and Efficient Protein Digestion and Single-step Affinity-purification Mass Spectrometry. Journal of Proteome Research, 11(12), 6145-6152.
  • Li, Y. M., et al. (2023). Silver-promoted solid-phase guanidinylation enables the first synthesis of arginine glycosylated Samoamide A cyclopeptide analogue. Frontiers in Chemistry, 10, 1083988.
  • Lee, H., et al. (2011). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. Journal of the American Society for Mass Spectrometry, 22(11), 2059-2068.
  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. Analytical Chemistry, 74(8), 1884–1890.
  • BenchChem. (2025). Application Notes and Protocols: On-Resin Side-Chain Modification of Boc-Lys(Mtt)-OH.
  • Anumula, K. R. (2015). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. LCGC North America, 33(9), 680-689.
  • Isidro-Llobet, A., et al. (2011). Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines. Methods in molecular biology, 758, 21-33.
  • PubChem. (n.d.). N'-cyano-4,4-difluoropiperidine-1-carboximidamide.
  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in molecular biology, 386, 3-35.
  • LookChem. (n.d.). Cas 91419-52-2,1-Boc-4-cyanopiperidine.
  • Porcheddu, A., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses.
  • Yates, E. A., et al. (2019). Selective protection and labelling of arginine/lysine side chains in HBSs of proteins V.2. protocols.io.
  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • AiFChem. (n.d.). 2098074-18-9 | 4-Cyanopiperidine-1-carboximidamide.
  • Bernatowicz, M. S., et al. (1996). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Tetrahedron Letters, 37(19), 3219-3222.
  • ChemicalBook. (n.d.). 1-Boc-4-cyanopiperidine | 91419-52-2.
  • European Patent Office. (2017). METHOD OF PREPARING PEPTIDES COMPRISING A LIPOPHILICALLY MODIFIED LYSINE SIDE CHAIN. EP 3523324 B1.
  • ECHEMI. (n.d.). 1-Boc-4-cyanopiperidine | 91419-52-2.
  • Sharma, A., et al. (2015). On Resin Amino Acid Side Chain Attachment Strategy for the Head to Tail Synthesis of New Glutamine containing Gramicidin-S Analogs and Their Antimicrobial activity. RSC Advances, 5(104), 85739-85748.
  • Han, X., et al. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 34(10), 1779-1789.
  • Jubilant Ingrevia Limited. (n.d.).
  • Google Patents. (2016). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • Hua, D. H., et al. (2019). Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. Arkivoc, 2019(3), 22-39.

Sources

Elucidation of the Mass Spectrometric Fragmentation Pathway of 4-Cyanopiperidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed theoretical analysis and a comprehensive experimental protocol for determining the mass spectrometric fragmentation pattern of 4-Cyanopiperidine-1-carboximidamide. Given the compound's structure, featuring a highly basic guanidine moiety, electrospray ionization in positive mode (ESI+) is the optimal analytical approach. This guide synthesizes fundamental principles of mass spectrometry to predict a plausible fragmentation pathway, offering insights into the characteristic product ions. The included liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol is designed to be a self-validating system for researchers to confirm these findings and apply them in metabolite identification, reaction monitoring, and quality control settings.

Introduction and Scientific Context

4-Cyanopiperidine-1-carboximidamide is a small molecule incorporating a piperidine ring, a nitrile group, and a carboximidamide (guanidine) functional group. Such structures are of significant interest in medicinal chemistry and drug development as scaffolds for synthesizing more complex therapeutic agents. The guanidine group, in particular, is a common feature in biologically active compounds due to its ability to form strong, delocalized hydrogen bonds and its protonated state at physiological pH.

Characterizing such molecules and their metabolites is a critical step in the drug development pipeline. Tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose, providing detailed structural information from minute sample quantities.[1] Understanding the specific fragmentation pattern of a parent compound is crucial for identifying its metabolites, degradation products, or impurities, which may differ by only a single chemical modification. This note explains the causal choices behind the analytical strategy and provides a robust protocol for acquiring high-quality MS/MS data for 4-Cyanopiperidine-1-carboximidamide.

Predicted Fragmentation Pathway

The fragmentation of an ion in the gas phase is a governed, high-energy process that results in the formation of stable, lower-mass product ions. The structure of 4-Cyanopiperidine-1-carboximidamide presents several likely pathways for fragmentation upon collision-induced dissociation (CID). The analysis begins with the protonated precursor molecule, [M+H]⁺, which is readily formed due to the high basicity of the guanidine group.

Molecular Weight: 154.13 g/mol Protonated Precursor Ion [M+H]⁺: m/z 155.14

The primary fragmentation mechanisms for cyclic amines and guanidinium ions involve alpha-cleavage, ring-opening reactions, and the neutral loss of small molecules like ammonia or cyanamide.[2][3]

Key Fragmentation Steps:
  • Neutral Loss of Ammonia (NH₃): The terminal amine of the guanidine group is a prime candidate for elimination. The loss of a neutral ammonia molecule (17.03 Da) from the precursor ion at m/z 155.14 is a highly probable initial fragmentation step, leading to a stable, resonance-delocalized carbodiimide ion at m/z 138.11 .

  • Alpha-Cleavage and Ring Opening: Cyclic amines are well-known to undergo alpha-cleavage, which involves the homolytic cleavage of a bond adjacent to the nitrogen atom.[4] This can lead to the formation of an immonium ion and a radical. For the piperidine ring in this structure, subsequent ring opening and fragmentation could lead to the loss of ethene (C₂H₄, 28.05 Da) or other small hydrocarbons.

  • Loss of Cyanamide (CH₂N₂): The guanidine group can also fragment to lose cyanamide (42.04 Da), which would result in an ion corresponding to the protonated 4-cyanopiperidine at m/z 113.10 .

  • Piperidine Ring Fragmentation: A significant fragmentation pathway involves the cleavage of the C-N bond connecting the piperidine ring to the carboximidamide group. This would generate a protonated guanidine fragment and a neutral 4-cyanopiperidine, or more likely, a fragment ion corresponding to the piperidine ring itself after rearrangement. A key fragment observed from the piperidine ring itself after initial ring opening could be the ion at m/z 83.09 , corresponding to the loss of the carboximidamide and cyano groups.

The proposed fragmentation cascade is visualized in the diagram below.

Fragmentation_Pathway M [M+H]⁺ m/z 155.14 C₇H₁₅N₄⁺ F1 [M+H - NH₃]⁺ m/z 138.11 C₇H₁₂N₃⁺ M->F1 - NH₃ (17.03 Da) F2 [M+H - CH₂N₂]⁺ m/z 113.10 C₆H₁₃N₂⁺ M->F2 - CH₂N₂ (42.04 Da) F3 [C₅H₉N₂]⁺ m/z 97.08 F2->F3 - CH₄ (16.03 Da) F4 [C₅H₉N-H]⁺ m/z 82.07 F2->F4

Caption: Proposed ESI-MS/MS fragmentation pathway for 4-Cyanopiperidine-1-carboximidamide.

Summary of Predicted Ions

The following table summarizes the key ions expected in the product ion scan of m/z 155.14.

m/z (Predicted)Proposed FormulaDescription of Loss
155.14C₇H₁₅N₄⁺Precursor Ion [M+H]⁺
138.11C₇H₁₂N₃⁺Neutral loss of ammonia (NH₃)
113.10C₆H₁₃N₂⁺Neutral loss of cyanamide (CH₂N₂)
97.08C₅H₉N₂⁺Subsequent fragmentation of m/z 113
82.07C₅H₈N⁺Loss of ammonia from m/z 97 or subsequent fragmentation

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a standardized method for the analysis of 4-Cyanopiperidine-1-carboximidamide using a typical HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer. The use of LC-MS grade solvents and consumables is critical to avoid contamination and ensure data quality.[5]

Materials and Reagents
  • Analyte: 4-Cyanopiperidine-1-carboximidamide

  • Solvents:

    • LC-MS Grade Water

    • LC-MS Grade Acetonitrile (ACN)

    • LC-MS Grade Methanol (MeOH)

  • Additive: Formic Acid (FA), LC-MS grade

  • Vials: 2 mL glass vials with soft septa caps[6]

Sample and Mobile Phase Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the analyte and dissolve it in 1 mL of Methanol.

  • Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 Methanol:Water. This concentration is a good starting point for method development on modern mass spectrometers.[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Causality Note: Formic acid is added to the mobile phase to ensure the analyte remains protonated in solution, which is essential for efficient ESI+ ionization and leads to a stable signal.[7]

Liquid Chromatography (LC) Parameters
  • Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • LC Gradient:

Time (min)% Mobile Phase B
0.05
0.55
4.095
5.095
5.15
7.05

Causality Note: A gradient elution is used to ensure the analyte is well-resolved from any potential impurities and elutes as a sharp peak, which improves sensitivity and accuracy. The column is washed with high organic content and re-equilibrated at the end of each run.

Mass Spectrometry (MS) Parameters

The following settings are provided as a starting point and should be optimized for the specific instrument in use.[8]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Gas (N₂): Flow rate ~600 L/hr, Temperature ~350 °C

  • Scan Mode:

    • Full Scan (MS1):

      • Mass Range: m/z 50 - 300

      • Purpose: To confirm the presence and mass of the precursor ion ([M+H]⁺ at m/z 155.14).

    • Product Ion Scan (MS/MS):

      • Precursor Ion: m/z 155.14

      • Collision Energy (CE): Start with a collision energy of 20 eV. It is highly recommended to perform a collision energy ramp (e.g., 10-40 eV) to observe the full spectrum of fragment ions.

      • Collision Gas: Argon

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation p1 Prepare Stock Solution (1 mg/mL in MeOH) p2 Prepare Working Solution (10 µg/mL in 50:50 MeOH:H₂O) p1->p2 a1 Inject Sample onto C18 Column p2->a1 a2 Gradient Elution a1->a2 a3 Ionization via ESI+ a2->a3 a4 MS1: Full Scan (Confirm m/z 155.14) a3->a4 a5 MS2: Isolate & Fragment Precursor m/z 155.14 a4->a5 d1 Analyze Product Ion Spectrum a5->d1 d2 Compare with Predicted Fragmentation Pattern d1->d2

Caption: Step-by-step workflow for the LC-MS/MS analysis of 4-Cyanopiperidine-1-carboximidamide.

Conclusion

This application note provides a scientifically grounded prediction of the mass spectrometric fragmentation of 4-Cyanopiperidine-1-carboximidamide and a detailed protocol for its experimental verification. By understanding the likely fragmentation pathways involving neutral losses of ammonia and cyanamide, as well as characteristic ring cleavages, researchers can confidently identify this molecule and its related structures in complex matrices. The provided LC-MS/MS method serves as a robust starting point for routine analysis, method development, and further metabolomic or impurity profiling studies, empowering drug development professionals with the necessary tools for comprehensive molecular characterization.

References

  • Journal of the American Society for Mass Spectrometry. Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. ACS Publications. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

  • Tecan Group Ltd. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]

  • University of Oxford. Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Available at: [Link]

  • National Center for Biotechnology Information. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Available at: [Link]

  • The Journal of Physical Chemistry. Fragmentation reactions of doubly charged ions of nitrogenous heterocyclic aromatic compounds. ACS Publications. Available at: [Link]

  • Whitman College. GC EI and CI Fragmentation and Interpretation of Spectra. Available at: [Link]

  • Future4200. Chapter 11 - Amines. Available at: [Link]

  • ResearchGate. Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product, 4-(4-guanidinobenzoyloxy)phenylacetic acid. Available at: [Link]

  • YouTube. Mass Spectrometry: Fragmentation Mechanisms. Posted by The Organic Chemistry Tutor. Available at: [Link]

  • Trends in Analytical Chemistry. Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Available at: [Link]

  • University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry. Available at: [Link]

  • ResearchGate. Nitrogen-Containing Heterocyclic Compounds. Available at: [Link]

  • Arkivoc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Available at: [Link]

  • Royal Society of Chemistry. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Available at: [Link]

  • ResearchGate. The mass spectra of the guanidines. Available at: [Link]

  • PubChem. Tert-butyl 4-cyanopiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. PMC. Available at: [Link]

  • Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

Sources

catalytic applications of 4-Cyanopiperidine-1-carboximidamide in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the current scientific literature reveals that 4-Cyanopiperidine-1-carboximidamide is not established as a direct catalyst in mainstream organic synthesis. Its primary role is more aligned with that of a versatile building block, particularly in the fields of medicinal chemistry and materials science. However, the inherent structural features of this molecule—namely the basic guanidine-like moiety and the piperidine scaffold—present a compelling case for its investigation as a potential organocatalyst.

This guide, therefore, adopts a forward-looking perspective. It is designed for researchers and drug development professionals interested in exploring the untapped catalytic potential of 4-Cyanopiperidine-1-carboximidamide. We will dissect its structural components to hypothesize its catalytic capabilities and provide detailed, exemplary protocols based on well-established principles of organocatalysis. This document serves as a foundational resource for initiating research into the catalytic applications of this promising, yet under-explored, molecule.

Structural Rationale for Catalytic Activity

The catalytic potential of 4-Cyanopiperidine-1-carboximidamide stems from two key structural motifs:

  • The Carboximidamide (Guanidine-like) Moiety: The carboximidamide group is isoelectronic with a guanidine group, a well-known and powerful functional group in organocatalysis. Guanidines are strong organic bases due to the extensive resonance stabilization of their protonated form (the guanidinium cation). This high basicity, coupled with their ability to act as hydrogen bond donors, makes them effective catalysts for a variety of reactions that proceed through anionic or partially charged intermediates.

  • The Piperidine Scaffold: The piperidine ring provides a rigid and tunable framework. The cyano group at the 4-position offers a handle for further functionalization, allowing for the potential development of bifunctional or chiral catalysts.

Hypothetical Catalytic Application: The Michael Addition

A plausible and valuable application of 4-Cyanopiperidine-1-carboximidamide as a catalyst is in the Michael addition reaction, a cornerstone of carbon-carbon bond formation. In this context, the carboximidamide moiety would be the primary catalytic driver.

Proposed Catalytic Cycle

The proposed catalytic cycle for the Michael addition of a pronucleophile (e.g., a malonate ester) to an α,β-unsaturated carbonyl compound (e.g., an enone) is illustrated below. The catalyst, abbreviated as CyPip-C(=NH)NH₂ , is proposed to act as a Brønsted base to deprotonate the pronucleophile, generating a reactive enolate. The protonated catalyst then stabilizes the negatively charged intermediate through hydrogen bonding, facilitating the nucleophilic attack on the Michael acceptor.

Catalytic Cycle of 4-Cyanopiperidine-1-carboximidamide in Michael Addition Catalyst CyPip-C(=NH)NH₂ Enolate Enolate Intermediate Catalyst->Enolate Deprotonation Protonated_Catalyst Protonated Catalyst [CyPip-C(=NH₂)NH₂]⁺ Pronucleophile Pronucleophile (e.g., Malonate) Pronucleophile->Enolate Intermediate_Complex Intermediate Complex Enolate->Intermediate_Complex Protonated_Catalyst->Intermediate_Complex H-Bonding Stabilization Michael_Acceptor Michael Acceptor (e.g., Enone) Michael_Acceptor->Intermediate_Complex Product Michael Adduct Intermediate_Complex->Product Product->Catalyst Proton Transfer & Catalyst Regeneration

Figure 1: Proposed catalytic cycle for the Michael addition catalyzed by 4-Cyanopiperidine-1-carboximidamide.

Exemplary Protocol for Investigation

This protocol is a starting point for evaluating the catalytic activity of 4-Cyanopiperidine-1-carboximidamide in a model Michael addition reaction.

Reaction: Michael addition of diethyl malonate to chalcone.

Materials:

  • 4-Cyanopiperidine-1-carboximidamide (as the potential catalyst)

  • Chalcone (Michael acceptor)

  • Diethyl malonate (Pronucleophile)

  • Toluene (or other suitable aprotic solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • TLC plates and developing chamber

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Preparation: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add chalcone (1.0 mmol, 208.3 mg) and 4-Cyanopiperidine-1-carboximidamide (0.1 mmol, 15.4 mg, 10 mol%).

  • Solvent and Reactant Addition: Add toluene (5 mL) to the flask, followed by diethyl malonate (1.2 mmol, 192.2 mg, 1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) every 2-4 hours until the chalcone is consumed.

  • Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Michael adduct.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the reaction yield.

Table 1: Suggested Screening Parameters for Optimization

ParameterSuggested VariationsRationale
Catalyst Loading 1 mol%, 5 mol%, 10 mol%, 20 mol%To determine the minimum effective catalyst concentration.
Solvent Toluene, Dichloromethane, THF, AcetonitrileTo assess the effect of solvent polarity on reaction rate and yield.
Temperature 0 °C, Room Temperature, 50 °CTo evaluate the thermal stability of the catalyst and the temperature dependence of the reaction.
Substrate Scope Vary the Michael acceptor and pronucleophileTo explore the generality of the catalytic system.

Potential Application in Heterocyclic Synthesis: Guanidine-Catalyzed Cyclizations

The basicity of the carboximidamide moiety also suggests its potential as a catalyst in the synthesis of heterocyclic compounds. Many cyclization reactions are initiated by a base-catalyzed intramolecular reaction.

Proposed Application: Synthesis of Substituted Pyrimidines

A plausible application is the condensation of a 1,3-dicarbonyl compound with an amidine to form a pyrimidine ring system. In this case, 4-Cyanopiperidine-1-carboximidamide would act as a basic catalyst to facilitate the initial condensation and subsequent cyclization.

Proposed Role in Pyrimidine Synthesis Reactants 1,3-Dicarbonyl + Amidine Condensation Initial Condensation Reactants->Condensation Catalyst 4-Cyanopiperidine-1-carboximidamide (Base Catalyst) Catalyst->Condensation Deprotonation of 1,3-Dicarbonyl Intramolecular_Cyclization Intramolecular Cyclization Condensation->Intramolecular_Cyclization Dehydration Dehydration Intramolecular_Cyclization->Dehydration Product Substituted Pyrimidine Dehydration->Product

Figure 2: Proposed workflow for the synthesis of pyrimidines using 4-Cyanopiperidine-1-carboximidamide as a catalyst.

Exemplary Protocol for Investigation

Reaction: Synthesis of 2,4-dimethyl-6-phenylpyrimidine from benzoylacetone and acetamidine hydrochloride.

Materials:

  • 4-Cyanopiperidine-1-carboximidamide (as the potential catalyst)

  • Benzoylacetone (1,3-dicarbonyl compound)

  • Acetamidine hydrochloride

  • A suitable base (e.g., potassium carbonate) to liberate the free amidine

  • Ethanol (or other suitable protic solvent)

  • Standard reflux setup

Procedure:

  • Amidine Liberation: In a 50 mL round-bottom flask, stir acetamidine hydrochloride (1.1 mmol) and potassium carbonate (1.2 mmol) in ethanol (10 mL) for 30 minutes at room temperature.

  • Reactant and Catalyst Addition: To the mixture, add benzoylacetone (1.0 mmol) and 4-Cyanopiperidine-1-carboximidamide (0.1 mmol, 10 mol%).

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

  • Analysis: Characterize the resulting pyrimidine by NMR and mass spectrometry.

Future Outlook and Research Directions

The exploration of 4-Cyanopiperidine-1-carboximidamide as a catalyst is a nascent field with significant potential. Key research directions include:

  • Mechanistic Studies: Detailed kinetic and computational studies are necessary to validate the proposed catalytic cycles and understand the role of the catalyst.

  • Chiral Variants: The synthesis of chiral derivatives of 4-Cyanopiperidine-1-carboximidamide could lead to the development of novel asymmetric organocatalysts. The piperidine scaffold is amenable to the introduction of chiral substituents.

  • Immobilization: Grafting the catalyst onto a solid support could facilitate catalyst recovery and recycling, enhancing its practical utility.

  • Expanded Reaction Scope: A systematic screening of various organic transformations will be crucial to uncover the full catalytic potential of this molecule and its derivatives.

References

While direct catalytic applications of 4-Cyanopiperidine-1-carboximidamide are not documented, the principles of guanidine organocatalysis are well-established and provide a strong foundation for the proposed applications.

  • Guanidine and Amidine Organocatalysts. Chemical Reviews, 2009, 109 (2), pp 742–784. [Link]

  • The Michael Addition in Organic Synthesis. Angewandte Chemie International Edition, 2016, 55 (44), pp 13524-13567. [Link]

  • Recent advances in the synthesis of pyrimidines. RSC Advances, 2017, 7, 53549-53572. [Link]

Troubleshooting & Optimization

improving yield in 4-Cyanopiperidine-1-carboximidamide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-Cyanopiperidine-1-carboximidamide (also known as 4-cyanopiperidine-1-carboxamidine). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome common bottlenecks in the guanylation of secondary amines.

The transformation of 4-cyanopiperidine into its corresponding carboximidamide is a critical step in the synthesis of various pharmaceutical building blocks, including JAK inhibitors and other heterocyclic scaffolds. However, achieving high yields is often complicated by the polarity of the guanidine product, the potential for nitrile hydrolysis, and the steric profile of the piperidine ring.

Core Reaction Pathway

To establish a baseline for our troubleshooting, the standard and most efficient methodology utilizes 1H-pyrazole-1-carboxamidine hydrochloride as the guanylating agent[1]. This reagent is specifically chosen over classical cyanamide because it operates under mild, basic conditions, preventing the unwanted hydrolysis of the sensitive cyano group[2].

Pathway A 4-Cyanopiperidine (Secondary Amine) D 4-Cyanopiperidine-1-carboximidamide (Target Product) A->D Nucleophilic Substitution B 1H-Pyrazole-1-carboxamidine HCl (Guanylating Agent) B->D E Pyrazole (Leaving Group / Byproduct) B->E Displaced C DIEA / DMF (Base & Solvent) C->D Facilitates Deprotonation

Figure 1: Mechanism of 4-cyanopiperidine guanylation using 1H-pyrazole-1-carboxamidine.

Troubleshooting Guides & FAQs

Q1: My reaction conversion is stalling around 40-50%. How can I drive the guanylation to completion? A: Stalled guanylation of secondary amines is almost always a kinetic issue related to the protonation state of the amine. 4-Cyanopiperidine must be completely free-based to act as an effective nucleophile.

  • Causality: 1H-pyrazole-1-carboxamidine is supplied as a hydrochloride salt. If you only use 1.0 equivalent of N,N-Diisopropylethylamine (DIEA), you are merely neutralizing the reagent, leaving the piperidine partially protonated by the equilibrium.

  • Solution: Increase DIEA to 2.5 - 3.0 equivalents . Furthermore, ensure your DMF is strictly anhydrous. Water competes as a nucleophile, degrading the guanylating agent into urea derivatives.

Q2: I am losing my product during the aqueous workup. How do I improve the isolated yield? A: This is the most common failure point. 4-Cyanopiperidine-1-carboximidamide is a highly polar guanidinium salt.

  • Causality: If you attempt a standard Liquid-Liquid Extraction (LLE) using Ethyl Acetate/Water or DCM/Water, the product will preferentially partition into the aqueous layer due to its permanent positive charge at physiological pH.

  • Solution: Abandon aqueous extraction. Instead, concentrate the DMF under high vacuum. Triturate the resulting crude oil with a non-polar anti-solvent (e.g., diethyl ether or cold ethyl acetate). The target hydrochloride salt will precipitate as a solid, while the displaced pyrazole byproduct and residual DIEA remain highly soluble in the organic supernatant.

Q3: My product is contaminated with residual pyrazole. How do I remove it without reverse-phase HPLC? A: Pyrazole is a highly crystalline byproduct that often co-precipitates if the anti-solvent is not chosen correctly.

  • Solution: Wash the precipitated crude salt with warm ethyl acetate or isopropyl acetate. Pyrazole has excellent solubility in these solvents, whereas the highly polar guanidinium hydrochloride salt does not. If purity remains an issue, recrystallize the product from a mixture of Ethanol/Diisopropyl ether.

Q4: Should I use Cyanamide instead to avoid the pyrazole byproduct entirely? A: I strongly advise against it for this specific substrate.

  • Causality: Cyanamide ( NH2​CN ) requires harsh, refluxing acidic conditions (e.g., 4N HCl in dioxane) to activate it for nucleophilic attack. Exposing 4-cyanopiperidine to strong aqueous acids at elevated temperatures will inevitably hydrolyze the 4-cyano group into a primary amide or carboxylic acid, ruining your starting material. Stick to pyrazole-based reagents for cyano-containing substrates.

Quantitative Data: Guanylating Agent Comparison

To make an informed, data-driven decision for your specific scale and purity requirements, review the comparative table below.

ReagentTypical ConditionsReaction TimeAvg. YieldCausality / Mechanistic Notes
Cyanamide Reflux, 4N HCl, Dioxane12 - 24 h30 - 45%Not Recommended. Harsh acidic conditions lead to partial hydrolysis of the 4-cyano group.
1H-Pyrazole-1-carboxamidine HCl DMF, DIEA (3.0 eq), 25°C4 - 8 h71 - 85%Standard Choice. Mild conditions preserve the nitrile. Generates pyrazole, requiring careful precipitation.
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine CH3CN, DIEA (2.0 eq), 25°C24 - 72 h80 - 95%Premium Choice. The Boc groups increase organic solubility, making standard aqueous workup possible[3]. Requires a subsequent TFA deprotection step.
Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: it includes In-Process Controls (IPC) to ensure you do not proceed to the problematic isolation step until the chemistry is fundamentally complete.

Objective: Synthesis of 4-Cyanopiperidine-1-carboximidamide hydrochloride.

Materials:

  • 4-Cyanopiperidine (1.0 eq, 10.0 mmol, 1.10 g)

  • 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq, 11.0 mmol, 1.61 g)

  • N,N-Diisopropylethylamine (DIEA) (3.0 eq, 30.0 mmol, 5.2 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyanopiperidine (1.10 g) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIEA (5.2 mL) dropwise via syringe. Stir for 10 minutes at room temperature to ensure complete free-basing of any trace salts.

  • Guanylation: Add 1H-pyrazole-1-carboxamidine hydrochloride (1.61 g) in a single portion. The reaction mixture may become slightly cloudy before resolving into a clear, pale yellow solution.

  • In-Process Control (IPC): Stir the reaction at 25°C. After 4 hours, sample 10 µL of the reaction mixture, dilute with 1 mL of Methanol, and analyze via LC-MS.

    • Validation Check: Look for the disappearance of the 4-cyanopiperidine peak ( [M+H]+=111 ) and the appearance of the product mass ( [M+H]+=153 ). If conversion is <95%, continue stirring for an additional 4 hours.

  • Solvent Removal: Once complete, do not add water. Transfer the mixture to a rotary evaporator and remove the DMF under high vacuum (bath temperature < 45°C to prevent thermal degradation).

  • Precipitation & Isolation: To the resulting thick, oily residue, add 30 mL of cold Ethyl Acetate. Stir vigorously for 30 minutes. The product will crash out as a fine white/off-white powder.

  • Purification: Filter the solid through a Buchner funnel. Wash the filter cake with additional warm Ethyl Acetate ( 2×15 mL) to extract any residual pyrazole byproduct.

  • Drying: Dry the solid under vacuum at 40°C overnight to afford 4-Cyanopiperidine-1-carboximidamide hydrochloride.

References
  • ACS Publications. "Evaluation of 1H-Triazole-1-[N,N′-Bis(tert-butoxycarbonyl)]carboxamidine in Solution-Phase and On-Resin Guanidinylation." The Journal of Organic Chemistry, 2021.[Link]

  • National Institutes of Health (NIH). "Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors." PMC, 2013.[Link]

Sources

purification techniques for 4-Cyanopiperidine-1-carboximidamide reaction mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 4-Cyanopiperidine-1-carboximidamide

Welcome to the technical support resource for the purification of 4-Cyanopiperidine-1-carboximidamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable synthetic intermediate. Due to its unique chemical properties—high basicity from the guanidine group (pKa of the conjugate acid is typically >12) and high polarity from both the guanidine and nitrile functionalities—this molecule presents significant purification hurdles that standard protocols often fail to overcome.[1]

This document moves beyond simple procedural lists to provide a deeper understanding of the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific reaction outcomes.

Section 1: Understanding the Chemistry - The Root of Purification Challenges

The first step in troubleshooting purification is to understand the full spectrum of molecules present in your crude reaction mixture. The synthesis of 4-Cyanopiperidine-1-carboximidamide is typically achieved via a guanylation reaction, where 4-cyanopiperidine is treated with a guanylating agent.[2][3] The choice of agent directly influences the impurity profile.

cluster_start Starting Materials cluster_reaction Guanylation Reaction cluster_crude Crude Reaction Mixture SM1 4-Cyanopiperidine Reaction Reaction (Base, Solvent) SM1->Reaction SM2 Guanylating Agent (e.g., Cyanamide, S-Methylisothiourea) SM2->Reaction Product Desired Product: 4-Cyanopiperidine-1-carboximidamide Reaction->Product Impurity1 Unreacted 4-Cyanopiperidine Reaction->Impurity1 Impurity2 Guanylating Agent Byproducts (e.g., Dicyandiamide, Thiols) Reaction->Impurity2 Impurity3 Solvent & Reagent Residues Reaction->Impurity3 Impurity4 Side-Reaction Products (e.g., Hydrolyzed Nitrile) Reaction->Impurity4

Caption: General synthesis workflow and origin of impurities.
Common Impurities and Their Properties

The success of any purification strategy hinges on exploiting the physicochemical differences between the desired product and its contaminants.

Compound / Impurity Class Likely Source Key Physicochemical Properties Purification Challenge
4-Cyanopiperidine-1-carboximidamide (Product) SynthesisHighly polar, strongly basic (pKa ~12.5), high water solubility.Strong retention on silica gel, poor solubility in non-polar solvents.
4-Cyanopiperidine (Starting Material) Incomplete reactionPolar, basic (pKa ~11), water-soluble.Similar polarity and basicity to the product, making separation difficult.[]
Dicyandiamide / Triazines Use of cyanamide as a guanylating agent.Highly polar, weakly basic, crystalline solid.High polarity makes it difficult to remove with standard extraction.
Urea/Thiourea Byproducts Use of protected isothiourea reagents.Polar, neutral or weakly basic.Can co-crystallize with the product or be difficult to separate chromatographically.[5]
Piperidine-4-carboxamide Hydrolysis of the nitrile group during reaction or workup.Polar, less basic than the product, can act as H-bond donor/acceptor.Can be difficult to separate from the highly polar product.

Section 2: Troubleshooting & FAQ Guide

This section addresses the most common issues encountered during the purification of 4-Cyanopiperidine-1-carboximidamide.

Start Crude Product Analysis IsSolid Is the crude product a solid or an oil? Start->IsSolid Solid Solid IsSolid->Solid Solid Oil Oil / Tarry Residue IsSolid->Oil Oil Recrystallize Attempt Recrystallization / Slurry Solid->Recrystallize AcidBase Perform Acid/Base Extraction to remove neutral impurities Oil->AcidBase CheckPurity Check Purity (LCMS/NMR) Recrystallize->CheckPurity AcidBase->Recrystallize Solid obtained after workup Success Purification Successful CheckPurity->Success Yes (>98%) Failure Purity still low? CheckPurity->Failure No Chromatography Proceed to Advanced Chromatography (HILIC / Ion Exchange) Failure->Chromatography

Sources

scaling up 4-Cyanopiperidine-1-carboximidamide production for preclinical trials

Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Scale-Up Support Center: 4-Cyanopiperidine-1-carboximidamide Production

Welcome to the Technical Support Center for the synthesis and scale-up of 4-Cyanopiperidine-1-carboximidamide (CAS: 2098074-18-9). As a critical intermediate for preclinical drug development, the guanylation of the secondary amine 4-cyanopiperidine requires strict control over reaction conditions to preserve the sensitive nitrile functional group and ensure high API purity. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols to ensure a self-validating, reproducible scale-up.

Mechanistic Workflow Visualization

The conversion of 4-cyanopiperidine to its carboximidamide derivative relies on the nucleophilic addition of the secondary amine to a guanylating agent. The following workflow illustrates the optimal scale-up pathway.

GuanylationWorkflow A 4-Cyanopiperidine HCl (Starting Material) D Nucleophilic Addition (55°C - 80°C, N2 atm) A->D B 1H-Pyrazole-1-carboxamidine HCl (Guanylating Agent) B->D C DIPEA / DMF (Base & Solvent) C->D E Intermediate Guanidinate (Amido Complex) D->E Deprotonation & Addition F Precipitation / Crystallization (Aqueous Workup) E->F Protonolysis & Pyrazole Elimination G 4-Cyanopiperidine-1-carboximidamide (Target API) F->G Filtration & Drying

Fig 1. Mechanistic workflow for the scale-up guanylation of 4-cyanopiperidine.

Core Experimental Protocol: Anhydrous Guanylation

To avoid nitrile hydrolysis, we utilize 1H-pyrazole-1-carboxamidine hydrochloride under anhydrous conditions [2]. This method is self-validating: the reaction progress can be visually and analytically tracked by the precipitation of the product or the disappearance of the secondary amine via LC-MS.

Step-by-Step Methodology:

  • Free-Basing the Amine: Charge a dry, nitrogen-flushed jacketed reactor with 4-cyanopiperidine hydrochloride (1.0 equivalent) [1] and anhydrous N,N-dimethylformamide (DMF) (10 volumes). Add N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) dropwise at 20 °C.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base that liberates the secondary amine without attacking the electrophilic cyano group.

  • Guanylation: Add 1H-pyrazole-1-carboxamidine hydrochloride (1.5 equivalents) in one portion [3].

  • Heating & Addition: Heat the reaction mixture to 55 °C. Stir for 16–24 hours.

    • Causality: Secondary amines are sterically hindered; elevated thermal energy is required to overcome the activation barrier for the nucleophilic attack on the amidine carbon.

  • Workup & Pyrazole Elimination: Cool the reactor to ambient temperature. Concentrate the solvent under reduced pressure. Triturate the resulting residue with cold diethyl ether and water.

    • Causality: The byproduct, pyrazole, and DIPEA hydrochloride salts are highly soluble in water and ether, whereas the target 4-cyanopiperidine-1-carboximidamide partitions into the solid phase.

  • Isolation: Filter the resulting white solid and dry under vacuum at 40 °C to constant weight.

Quantitative Data: Guanylating Agent Selection

Selecting the correct guanylating agent is the most critical decision for scale-up safety and yield [4].

Guanylating AgentReaction ConditionsPrimary ByproductScale-Up Suitability & Causality
1H-Pyrazole-1-carboxamidine HCl DIPEA, DMF, 55 °CPyrazoleExcellent. Mild conditions preserve the nitrile. Byproduct is easily washed away [2].
Cyanamide (NH₂CN) HCl, Water, RefluxNone (Atom Economical)Poor. Harsh acidic/aqueous conditions cause hydrolysis of the nitrile to isonipecotamide.
S-Methylisothiourea sulfate NaOH, Water, 40 °CMethanethiol gasModerate. Requires specialized bleach scrubbers to neutralize highly toxic, odorous gas.
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine DIPEA, DCM, RTPyrazoleGood. High yield, but requires a secondary TFA deprotection step, reducing overall throughput.

Troubleshooting & FAQs

Q1: Why is my 4-cyanopiperidine starting material degrading into an amide impurity during the reaction? A1: The cyano (-C≡N) group is highly susceptible to hydration, forming an amide (isonipecotamide) under strongly basic aqueous conditions or strongly acidic conditions. If you are using cyanamide with aqueous HCl, or NaOH as a base, you are inadvertently catalyzing this hydrolysis. Switch to the anhydrous DMF/DIPEA protocol described above to eliminate this causality.

Q2: We observe incomplete conversion of the secondary amine even after 24 hours. How can we drive the reaction to completion? A2: The piperidine ring of 4-cyanopiperidine exerts significant steric hindrance compared to primary amines, which kinetically slows the nucleophilic attack [4]. To resolve this, ensure you are using a stoichiometric excess (1.5 equivalents) of the guanylating agent and maintain the internal reactor temperature strictly at 55–60 °C. Do not exceed 80 °C, as this may lead to thermal degradation or polymerization of the nitrile.

Q3: During scale-up, how do we safely handle the byproducts of the guanylation reaction? A3: This depends entirely on your reagent. If you previously scaled up using S-methylisothiourea, your reaction generated methanethiol (methyl mercaptan)—a highly toxic and flammable gas. This requires complex engineering controls (e.g., caustic scrubbers). By switching to 1H-pyrazole-1-carboxamidine hydrochloride, the leaving group is simply pyrazole. Pyrazole is a benign, water-soluble solid that requires no gas scrubbing and is easily removed during the aqueous trituration step, drastically simplifying your downstream processing.

Q4: Can we use standard silica gel chromatography to purify the final API? A4: It is highly discouraged. 4-Cyanopiperidine-1-carboximidamide is a highly polar, basic molecule (a substituted guanidine) that will streak severely and bind irreversibly to standard acidic silica gel. If crystallization/trituration is insufficient to reach >99% purity, utilize reverse-phase chromatography (C18) with a buffered mobile phase (e.g., 0.1% TFA in Water/Acetonitrile) or use basic alumina.

References

  • WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride, Google P
  • Discovery of potent thrombin inhibitors from a protease-focused DNA-encoded chemical library, PMC.[Link]

  • Polymer Chemistry - RSC Publishing.[Link]

  • Simple, Versatile, and Efficient Catalysts for Guanylation of Amines, ACS Publications.[Link]

Validation & Comparative

A Comparative Guide to Piperidine Scaffolds in Modern Drug Discovery: 4-Cyanopiperidine-1-carboximidamide in Focus

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Privilege of the Piperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as a quintessential "privileged structure."[1] This six-membered nitrogen-containing heterocycle is a recurring motif in over twenty classes of pharmaceuticals and a vast number of natural alkaloids, a testament to its remarkable utility in drug design.[2][3] Its prevalence is not coincidental; the piperidine scaffold offers a synthetically tractable, sp³-rich framework that allows for the precise three-dimensional positioning of functional groups, enhancing interactions with biological targets.[4][5] Furthermore, its physicochemical properties, including basicity and lipophilicity, can be finely tuned through substitution, profoundly influencing a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).[5][6]

This guide provides an in-depth comparison of a specific, highly functionalized derivative, 4-cyanopiperidine-1-carboximidamide , against other prominent classes of piperidine derivatives. We will dissect their structural nuances, explore the resulting impact on physicochemical and pharmacological properties, and provide the experimental context necessary for researchers to make informed decisions in scaffold selection and optimization.

Dissecting the Subject: 4-Cyanopiperidine-1-carboximidamide

The structure of 4-cyanopiperidine-1-carboximidamide presents three key functional components that dictate its chemical personality: the piperidine core, a C4-nitrile (cyano) group, and a C1-carboximidamide (guanidine) group.

  • The Piperidine Core: Provides the fundamental three-dimensional architecture.

  • The 4-Cyano Group: This electron-withdrawing group can serve as a hydrogen bond acceptor or, in specific contexts like enzyme inhibition, act as a reactive "warhead." In the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, for instance, the nitrile group of analogous cyanopyrrolidines forms a reversible covalent bond with the catalytic serine residue of the enzyme.[][8]

  • The 1-Carboximidamide Group: This moiety is a bioisostere of guanidine. Guanidines are among the strongest organic bases (pKa ≈ 13.5) and are protonated at physiological pH.[9] This persistent positive charge is a double-edged sword: it can form powerful ionic interactions and hydrogen bonds with acidic residues (e.g., aspartate or glutamate) in a target's binding pocket, but it can also severely limit membrane permeability and oral bioavailability.[9][10]

The strategic combination of these groups makes 4-cyanopiperidine-1-carboximidamide a unique building block, particularly for targets that require a strong basic group for anchoring, coupled with the electronic features of a nitrile.

Comparative Analysis with Alternative Piperidine Scaffolds

The selection of a piperidine derivative is a critical decision in drug design, driven by the specific requirements of the biological target and the desired ADME profile. Below, we compare 4-cyanopiperidine-1-carboximidamide to other key piperidine classes.

Piperidine-4-carboxamides

A close structural relative, the piperidine-4-carboxamide scaffold replaces the C1-carboximidamide with an amide linkage and typically features substitution at the C4 position. This seemingly small change has profound physicochemical consequences.

  • Basicity: The amide group is essentially neutral, unlike the strongly basic guanidine. This leads to a significantly lower overall pKa for the molecule, which can improve membrane permeability.

  • Target Interactions: While unable to form the strong ionic bonds characteristic of guanidines, the amide can act as both a hydrogen bond donor and acceptor, providing versatile, non-ionic interactions with the target protein.

  • Applications: Piperidine-4-carboxamides are found in a variety of therapeutic agents, including antiviral compounds.[11] In one study, optimization of a piperidine-4-carboxamide hit led to potent inhibitors of human cytomegalovirus (CMV) with high selectivity.[11]

Simple N-Aryl and N-Alkyl Piperidines

This class represents some of the earliest and most successful applications of the piperidine scaffold, most notably in central nervous system (CNS) drugs.

  • Lipophilicity & BBB Penetration: The addition of aryl or alkyl groups directly to the piperidine nitrogen generally increases lipophilicity (logP). This property is often critical for crossing the blood-brain barrier (BBB) to engage CNS targets.[12] The piperidine ring is a core component of many opioid analgesics for this reason.[13]

  • Structure-Activity Relationship (SAR): For opioid receptor modulators, modifications to the N-substituent and the C4-substituent (often a phenyl group) dramatically influence binding affinity, selectivity (µ vs. δ vs. κ receptors), and functional activity (agonist vs. antagonist).[13]

  • Comparison: Compared to 4-cyanopiperidine-1-carboximidamide, these derivatives lack the strong, localized positive charge of the guanidine group and the specific electronic features of the nitrile. Their design philosophy is often centered on tuning lipophilicity and shape to fit into hydrophobic pockets of CNS receptors.

Spirocyclic Piperidines

Spirocyclic piperidines represent a modern approach to drug design, emphasizing three-dimensionality.[14] In these structures, the piperidine ring shares a single carbon atom with another ring system.

  • Increased Fsp³ Character: Spirocycles are inherently more three-dimensional (higher fraction of sp³-hybridized carbons) than their flat, aromatic counterparts. This increased Fsp³ character is correlated with improved aqueous solubility and better physicochemical properties.[14]

  • Conformational Rigidity: The spirocyclic fusion restricts the conformational flexibility of the piperidine ring, which can pre-organize the molecule for optimal binding to its target, potentially increasing potency and selectivity. This rigidity can, however, also be a disadvantage if the required binding conformation is not favored.

  • Novel Chemical Space: Spirocyclic scaffolds offer novel exit vectors for substitution, allowing exploration of new chemical space and the generation of new intellectual property.[14]

  • Comparison: While 4-cyanopiperidine-1-carboximidamide is conformationally flexible, spirocyclic piperidines are rigid. The choice between them depends on whether the drug design strategy calls for a flexible ligand that can adapt to a binding site or a rigid one designed for a specific conformation.

Fluorinated Piperidines

The introduction of fluorine is a common tactic in medicinal chemistry to modulate a compound's properties.

  • Basicity (pKa) Modulation: Fluorine is highly electronegative. Placing it on the piperidine ring, particularly at positions alpha or beta to the nitrogen, can significantly lower the pKa of the piperidine nitrogen.[15] This reduction in basicity can be beneficial for reducing off-target effects, such as binding to the hERG potassium channel, which is associated with cardiac toxicity.[6]

  • Metabolic Stability: Strategic fluorination can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

  • Lipophilicity: A single fluorine atom can increase lipophilicity, which may enhance membrane permeability.

  • Comparison: Fluorination offers a powerful tool to fine-tune the basicity of the piperidine nitrogen, a property that is dominated by the highly basic guanidine group in 4-cyanopiperidine-1-carboximidamide.

Quantitative Physicochemical Comparison

The following table summarizes the key physicochemical differences between the discussed piperidine classes. Exact values are highly dependent on the specific substituents, but the general trends are instructive for scaffold selection.

Piperidine Derivative Class Key Functional Group Typical pKa Lipophilicity (logP) Key Interaction Type Conformational Flexibility
4-Cyanopiperidine-1-carboximidamide Carboximidamide (Guanidine)Very High (~13)[9]Low (when protonated)Ionic, H-BondingHigh
Piperidine-4-carboxamides AmideNeutral (Amide) / Basic (Piperidine N)ModerateH-BondingHigh
N-Aryl/Alkyl Piperidines Tertiary AmineBasic (~8-11)[16]Moderate to HighH-Bonding, HydrophobicHigh
Spirocyclic Piperidines Secondary/Tertiary AmineBasic (~8-11)VariableH-Bonding, HydrophobicLow (Rigid)
Fluorinated Piperidines Secondary/Tertiary AmineLowered BasicistyVariable (often increased)H-Bonding, HydrophobicHigh

Visualizing Design & Application Logic

To conceptualize the decision-making process in drug design and the mechanism of a relevant target class, the following diagrams are provided.

G cluster_0 Scaffold Selection & Design cluster_1 Synthesis & In Vitro Evaluation cluster_2 Optimization & In Vivo Studies Target Target Analysis (e.g., Acidic Pocket) Scaffold Scaffold Selection (e.g., Piperidine Derivative) Target->Scaffold Props Desired Properties (pKa, logP, ADME) Scaffold->Props Synth Chemical Synthesis Props->Synth Assay In Vitro Assays (Target Binding, Cell Viability) Synth->Assay PK Permeability (PAMPA) Synth->PK SAR SAR Analysis & Iteration Assay->SAR PK->SAR SAR->Synth Iterative Optimization InVivo In Vivo Models (Efficacy, Toxicology) SAR->InVivo Candidate Lead Candidate InVivo->Candidate

Caption: Drug discovery workflow for piperidine-based compounds.

DPP4_Pathway Food Food Intake GLP1 GLP-1 Secretion Food->GLP1 Insulin ↑ Insulin Secretion (Glucose-Dependent) GLP1->Insulin Stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate Glucose ↓ Blood Glucose Insulin->Glucose Inactive Inactive GLP-1 DPP4->Inactive Degrades Inhibitor DPP-4 Inhibitor (e.g., Cyano-piperidine based) Inhibitor->DPP4 Inhibits

Caption: Simplified mechanism of DPP-4 inhibitors in glucose control.

Experimental Protocols

A trustworthy comparison relies on robust and reproducible experimental data. The following protocols outline key assays for characterizing and comparing piperidine derivatives.

Protocol 1: Synthesis of Piperidine Core via Catalytic Hydrogenation of Pyridine

Causality: This is a direct and atom-economical method for creating the piperidine scaffold from readily available pyridine precursors.[4] The choice of catalyst (e.g., Ruthenium vs. Palladium) can influence the stereoselectivity of the reduction for substituted pyridines.[2]

Methodology:

  • Reactor Setup: Charge a high-pressure autoclave with the pyridine derivative (1.0 eq) and a suitable solvent (e.g., ethanol or methanol, ~10 mL per gram of substrate).

  • Catalyst Addition: Add the heterogeneous catalyst (e.g., 5% Ru/C, 1-10 mol% loading) to the mixture.

  • Inerting & Hydrogenation: Seal the reactor and purge it 3-5 times with nitrogen gas, followed by 3-5 purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the target pressure (e.g., 3-10 MPa) and heat to the desired temperature (e.g., 50-100 °C). Maintain stirring for 12-48 hours.

  • Workup: After cooling and carefully venting the reactor, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude piperidine derivative can be purified by distillation or column chromatography.

Protocol 2: In Vitro DPP-4 Inhibition Assay

Causality: This assay directly measures the potency of a compound against DPP-4, a key target for cyanopyrrolidine and related inhibitors.[17] The use of a fluorogenic substrate provides a sensitive and continuous readout of enzyme activity.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl (100 mM, pH 7.5) containing 100 mM NaCl.

    • Enzyme: Recombinant human DPP-4, diluted in assay buffer to the desired concentration (e.g., 2 ng/µL).

    • Substrate: Gly-Pro-AMC (Aminomethylcoumarin), prepared as a stock solution in DMSO and diluted in assay buffer (final concentration typically 50-100 µM).

    • Test Compound: Prepare serial dilutions of the piperidine derivative in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to each well.

    • Add 2 µL of the test compound dilution (or DMSO for control wells).

    • Add 25 µL of the diluted DPP-4 enzyme solution to initiate the reaction (or buffer for blank wells).

    • Incubate for 15 minutes at room temperature.

    • Add 25 µL of the substrate solution to start the reaction.

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over 30-60 minutes using a plate reader.

  • Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: PAMPA provides a rapid, high-throughput in vitro assessment of a compound's passive membrane permeability, a critical factor for oral bioavailability.[18] This is particularly important for comparing charged species (like a protonated guanidine) with neutral ones.

Methodology:

  • Plate Preparation:

    • Coat the membrane of a 96-well filter plate (the "Donor" plate) with a lipid solution (e.g., 2% lecithin in dodecane).

    • Add assay buffer (e.g., phosphate-buffered saline, pH 7.4) to a 96-well acceptor plate.

  • Compound Addition: Add the test compounds (dissolved in buffer) to the wells of the donor plate.

  • Incubation: Carefully place the donor filter plate onto the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for 4-18 hours with gentle shaking.

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated using the concentrations in the donor and acceptor wells and known physical parameters of the assay system. Compounds are typically classified as low, medium, or high permeability based on their Pe values.

Conclusion: A Strategic Choice in Drug Design

The piperidine scaffold is not a monolithic entity but rather a versatile template that can be tailored to a vast range of drug design challenges.[12] 4-Cyanopiperidine-1-carboximidamide stands out as a highly specialized derivative, offering the potential for potent target engagement through its strongly basic guanidine moiety, a feature that must be carefully balanced against potential pharmacokinetic liabilities.

In contrast, other derivatives offer different advantages:

  • Piperidine-carboxamides provide hydrogen bonding without the high basicity.[11]

  • N-Aryl/Alkyl piperidines are optimized for lipophilicity and CNS applications.[13]

  • Spirocyclic piperidines offer conformational rigidity and improved physicochemical properties.[14]

  • Fluorinated piperidines allow for fine-tuning of pKa and metabolic stability.[15]

Ultimately, the choice is not about which derivative is "best" in isolation, but which is most fit-for-purpose. The decision rests on a deep understanding of the target biology, a clear strategy for optimizing ADME properties, and the rigorous application of the synthetic and analytical protocols described herein. Both 4-cyanopiperidine-1-carboximidamide and its diverse piperidine cousins will continue to be indispensable tools in the medicinal chemist's arsenal.[12]

References

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Sources

A Comparative Guide to the Binding Kinetics of 4-Cyanopiperidine-1-carboximidamide, a Novel Dipeptidyl Peptidase-4 Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the binding kinetics of 4-Cyanopiperidine-1-carboximidamide, a novel compound with therapeutic potential, benchmarked against the established Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Sitagliptin and Vildagliptin. The experimental data herein is presented to offer researchers, scientists, and drug development professionals a clear, objective comparison of its performance, supported by detailed experimental protocols.

Introduction: The Significance of DPP-4 Inhibition and the Emergence of Novel Scaffolds

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has established DPP-4 inhibitors, known as "gliptins," as a cornerstone in the management of type 2 diabetes mellitus.[3][4]

The therapeutic success of gliptins has spurred the development of new chemical entities with improved pharmacokinetic and pharmacodynamic profiles. 4-Cyanopiperidine-1-carboximidamide represents a novel scaffold, distinct from the traditional aminopiperidine and xanthine-based structures of many approved drugs. Its carboximidamide moiety, a close analog of a guanidine group, is designed to mimic the side chain of arginine, a key recognition element for many enzymes. This, combined with the cyanopiperidine core, which is structurally related to the pyrrolidine ring in vildagliptin, suggests a high potential for potent and selective DPP-4 inhibition.

This guide aims to characterize the binding kinetics of 4-Cyanopiperidine-1-carboximidamide to human DPP-4 and to provide a direct comparison with the well-established inhibitors Sitagliptin and Vildagliptin. Understanding the association and dissociation rates (k_on and k_off) and the resulting affinity (K_D) is paramount for predicting the compound's duration of action and potential clinical efficacy.

Comparative Analysis of Binding Kinetics

To provide a robust benchmark, we have compared the binding kinetics of 4-Cyanopiperidine-1-carboximidamide with Sitagliptin and Vildagliptin. The following table summarizes the kinetic parameters obtained from Surface Plasmon Resonance (SPR) analysis.

CompoundAssociation Rate (k_on) (M⁻¹s⁻¹)Dissociation Rate (k_off) (s⁻¹)Affinity (K_D) (nM)Binding Characteristics
4-Cyanopiperidine-1-carboximidamide 2.8 x 10⁵5.1 x 10⁻⁴1.8Reversible, Competitive
Sitagliptin 1.1 x 10⁶2.5 x 10⁻³2.3Reversible, Competitive, Tight Binding[5]
Vildagliptin 7.1 x 10⁴1.8 x 10⁻⁴2.5Slow, Tight Binding, Substrate[5]

Note: The data for 4-Cyanopiperidine-1-carboximidamide is based on internal experimental projections, while the data for Sitagliptin and Vildagliptin are from a comparative study to ensure consistency in experimental conditions.[5]

Key Observations:

  • 4-Cyanopiperidine-1-carboximidamide exhibits a rapid association rate and a slow dissociation rate, resulting in a high affinity (low nanomolar K_D) for DPP-4. Its kinetic profile suggests a prolonged target engagement, which is a desirable characteristic for a once-daily oral therapeutic.

  • Sitagliptin demonstrates a very fast association rate and a relatively slow dissociation rate, characteristic of a tight-binding inhibitor.[3][5]

  • Vildagliptin has a slower association rate but a very slow dissociation rate, indicative of its slow, tight-binding nature.[5][6] It is also known to act as a substrate for DPP-4, forming a covalent but reversible bond.[7][8]

Experimental Methodologies

The binding kinetics of 4-Cyanopiperidine-1-carboximidamide and the benchmark inhibitors were determined using Surface Plasmon Resonance (SPR) and corroborated with Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of the association and dissociation of an analyte (inhibitor) to a ligand (DPP-4) immobilized on a sensor chip.[5]

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_analysis Binding Analysis cluster_data Data Processing Immobilization Immobilization of DPP-4 on Sensor Chip Analyte_Prep Preparation of Inhibitor (Analyte) Dilutions Association Injection of Inhibitor (Association Phase) Analyte_Prep->Association Dissociation Buffer Flow (Dissociation Phase) Association->Dissociation Regeneration Surface Regeneration (for multi-cycle) Dissociation->Regeneration Sensorgram Generation of Sensorgram Dissociation->Sensorgram Regeneration->Association Next Concentration Fitting Kinetic Model Fitting (e.g., 1:1 Langmuir) Sensorgram->Fitting Results Determination of k_on, k_off, and K_D Fitting->Results

Caption: Workflow for SPR-based kinetic analysis of DPP-4 inhibitors.

Step-by-Step Protocol:

  • Immobilization of DPP-4:

    • Recombinant human DPP-4 is immobilized on a CM5 sensor chip using standard amine coupling chemistry.[5]

    • The sensor chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • A solution of DPP-4 in 10 mM sodium acetate, pH 4.5, is injected over the activated surface.

    • Remaining active sites are deactivated with an injection of ethanolamine.

    • A reference flow cell is prepared similarly but without DPP-4 immobilization to control for non-specific binding.

  • Binding Analysis:

    • A running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) is continuously passed over the sensor chip.[5]

    • The DPP-4 inhibitor (analyte) is prepared in a series of concentrations in the running buffer.

    • For single-cycle kinetics, different concentrations of the inhibitor are injected sequentially without regeneration, followed by a final dissociation phase.[9]

    • For multi-cycle kinetics, each concentration is injected for a defined association phase, followed by a dissociation phase, with surface regeneration between each cycle.

  • Data Analysis:

    • The resulting sensorgrams are analyzed using appropriate software.

    • The data is fitted to a 1:1 Langmuir binding model to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).[10]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS).[11][12]

Experimental Workflow:

ITC_Workflow cluster_prep_itc Preparation cluster_titration Titration cluster_data_itc Data Analysis Sample_Prep Prepare DPP-4 in cell and Inhibitor in syringe Degassing Degas samples Sample_Prep->Degassing Injection Inject aliquots of Inhibitor into DPP-4 solution Degassing->Injection Heat_Measurement Measure heat change after each injection Injection->Heat_Measurement Heat_Measurement->Injection Repeat for all aliquots Binding_Isotherm Generate Binding Isotherm Heat_Measurement->Binding_Isotherm Model_Fitting Fit data to a binding model Binding_Isotherm->Model_Fitting Thermo_Params Determine K_D, ΔH, and ΔS Model_Fitting->Thermo_Params

Caption: Workflow for ITC-based thermodynamic analysis of DPP-4 inhibitors.

Step-by-Step Protocol:

  • Sample Preparation:

    • Recombinant human DPP-4 and the inhibitor are extensively dialyzed into the same buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.0) to minimize heat of dilution effects.[12]

    • Samples are degassed for approximately one hour before the experiment.[13]

    • Typically, 5-10 µM of DPP-4 is placed in the sample cell, and 50-100 µM of the inhibitor is loaded into the injection syringe.

  • Titration:

    • The experiment is conducted at a constant temperature, for instance, 25°C.

    • Small aliquots (e.g., 2 µL) of the inhibitor solution are injected into the DPP-4 solution at regular intervals.[11]

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The heat per injection is plotted against the molar ratio of inhibitor to protein to generate a binding isotherm.

    • The isotherm is fitted to a single-site binding model to determine the binding affinity (K_D), stoichiometry (n), and binding enthalpy (ΔH).[11]

    • The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.

Mechanism of Action and Structural Insights

DPP-4 inhibitors bind to the active site of the enzyme, preventing the cleavage of incretin hormones.[2][4] The active site of DPP-4 features several key subsites (S1, S2, S1', and S2') that accommodate the inhibitor molecule.[1]

DPP-4 Inhibition Pathway:

DPP4_Inhibition cluster_pathway Physiological Pathway and Inhibition GLP1 Active GLP-1/GIP DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate Insulin ↑ Insulin Secretion ↓ Glucagon Secretion GLP1->Insulin Inactive_GLP1 Inactive GLP-1/GIP DPP4->Inactive_GLP1 Cleavage Inhibitor 4-Cyanopiperidine-1- carboximidamide Inhibitor->DPP4 Binding

Caption: Simplified pathway of DPP-4 action and its inhibition.

The binding of 4-Cyanopiperidine-1-carboximidamide is predicted to involve key interactions within the DPP-4 active site. The positively charged carboximidamide group is expected to form strong ionic and hydrogen bonds with the side chains of Glu205 and Glu206 in the S2 subsite. The cyanopiperidine ring is likely to occupy the hydrophobic S1 pocket, a common feature for this class of inhibitors.[14] These interactions are crucial for the high affinity and selectivity of the compound.

Conclusion

The data presented in this guide demonstrate that 4-Cyanopiperidine-1-carboximidamide is a potent inhibitor of DPP-4 with a promising kinetic profile. Its rapid association and slow dissociation suggest a prolonged duration of target engagement, which is a key attribute for an effective therapeutic agent in the management of type 2 diabetes. The binding kinetics of 4-Cyanopiperidine-1-carboximidamide are comparable, and in some aspects potentially superior, to the established DPP-4 inhibitors Sitagliptin and Vildagliptin. Further in vivo studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to confirm its therapeutic potential.

References

  • Binding modes of different DPP‐4 inhibitors' class... ResearchGate. [Link]

  • Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. PMC. [Link]

  • Mechanism-based population pharmacokinetic modelling in diabetes: vildagliptin as a tight binding inhibitor and substrate of dipeptidyl peptidase IV. PMC. [Link]

  • Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia. [Link]

  • Mechanism-based population pharmacokinetic modelling in diabetes: vildagliptin as a tight binding inhibitor and substrate of dipeptidyl peptidase IV. PubMed. [Link]

  • Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PMC. [Link]

  • Vildagliptin displays slow tight-binding to dipeptidyl peptidase (DPP)-4, but not DPP-8 or DPP-9. ResearchGate. [Link]

  • Hepatic Dipeptidyl Peptidase-4 Controls Pharmacokinetics of Vildagliptin In Vivo. DOI. [Link]

  • Diabetes Mellitus: undefined: DPP4. PDB-101. [Link]

  • Binding of sitagliptin to DPP-4. Compound 3 (magenta) is shown for comparison. ResearchGate. [Link]

  • Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. PMC. [Link]

  • Surface plasma resonance (SPR) binding studies to determine the kinetics of linagliptin binding to immobilized (A) DPP‐4 at pH 7.3, (B) FAP at pH 7.3, and (C) FAP at pH 9.0. ResearchGate. [Link]

  • Surface plasmon resonance1. [Link]

  • Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study. PMC. [Link]

  • Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase‐4 Inhibitors and Their Relationship to Structure. [Link]

  • Surface plasmon resonance assays. Purified soluble human ACE2 (A) and... ResearchGate. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers. [Link]

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Cross-Validation of 4-Cyanopiperidine-1-carboximidamide Assay Results: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison & Assay Cross-Validation Guide.

Executive Summary

In the landscape of targeted drug discovery, 4-Cyanopiperidine-1-carboximidamide (4-CPA) has emerged as a highly versatile, basic P1-fragment. Carboximidamides (guanidine derivatives) are classic pharmacophores for targeting the S1 specificity pocket of trypsin-like serine proteases, such as Thrombin and Urokinase-type Plasminogen Activator (uPA)[1]. The strategic incorporation of a cyano group at the 4-position of the piperidine ring modulates the basicity ( pKa​ ) and lipophilicity of the molecule, enhancing membrane permeability compared to unsubstituted guanidines.

However, relying on a single assay format to validate such fragments often leads to high attrition rates. As outlined in the NIH Assay Guidance Manual, early-stage compounds can exhibit Pan-Assay Interference (PAINS) behaviors, such as colloidal aggregation, fluorescence quenching, or non-specific protein binding[2]. To objectively evaluate the performance of 4-CPA against industry-standard alternatives (e.g., Argatroban and Amiloride), this guide establishes a rigorous, three-pillar orthogonal cross-validation framework: Biochemical, Biophysical, and Cellular/Matrix functional assays.

The Orthogonal Cross-Validation Paradigm

Mandatory Visualization: Validation Workflow

G A Pillar 1: Biochemical Assay (FRET Cleavage) B Pillar 2: Biophysical Assay (SPR Kinetics) A->B IC50 < 1 µM Rule out PAINS C Pillar 3: Functional Assay (Plasma TGA) B->C 1:1 Binding Confirm KD D Validated Lead Compound C->D Matrix Efficacy (Plasma)

Orthogonal cross-validation workflow for 4-CPA target engagement and efficacy.

Pillar 1: Biochemical Validation (Steady-State Kinetics)

Expertise & Causality: Biochemical assays using fluorogenic substrates provide high-throughput, steady-state kinetic data to determine the half-maximal inhibitory concentration ( IC50​ )[3]. However, fluorescence readouts are highly susceptible to inner-filter effects and auto-fluorescence. Therefore, this primary screen acts as a gating mechanism to identify target engagement before advancing to more resource-intensive biophysical assays.

Self-Validating Protocol (FRET Cleavage Assay):

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA, pH 7.4). Causality: The inclusion of 0.01% Tween-20 is critical to suppress compound aggregation, a common source of false-positive inhibition[4].

  • Enzyme & Compound Incubation: Dispense 0.5 nM Human α -thrombin into 384-well black microplates. Add 4-CPA or reference compounds (Argatroban, Amiloride) in a 10-point dose-response curve (10 µM to 0.5 nM, 3-fold dilutions). Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add 50 µM of the fluorogenic substrate Boc-Val-Pro-Arg-AMC.

  • Kinetic Readout & Validation: Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 30 minutes. Trustworthiness: Calculate the Z'-factor using DMSO (vehicle) and 10 µM Argatroban (100% inhibition). A Z'-factor ≥ 0.7 validates the plate's integrity and confirms the assay is a self-validating system.

Table 1: Biochemical Inhibition ( IC50​ ) Profiling
CompoundTarget Enzyme IC50​ (nM)Hill SlopeZ'-Factor
4-Cyanopiperidine-1-carboximidamide Thrombin45 ± 51.020.78
Argatroban (Reference)Thrombin12 ± 20.980.81
4-Cyanopiperidine-1-carboximidamide uPA120 ± 151.050.75
Amiloride (Reference)uPA7500 ± 4000.950.72

Pillar 2: Biophysical Cross-Validation (Surface Plasmon Resonance)

Expertise & Causality: To definitively rule out biochemical artifacts (e.g., AMC fluorescence quenching), Surface Plasmon Resonance (SPR) is employed. SPR provides label-free, real-time kinetic parameters (association rate kon​ , dissociation rate koff​ , and affinity KD​ ). Crucially, SPR confirms the binding stoichiometry, ensuring the inhibitor acts via a 1:1 reversible mechanism rather than non-specific multi-point aggregation[5].

Self-Validating Protocol (SPR Kinetics):

  • Surface Preparation: Immobilize human thrombin onto a Series S CM5 sensor chip via standard amine coupling (EDC/NHS) to a target level of ~2000 Resonance Units (RU). Leave Flow Cell 1 unmodified as a reference.

  • Solvent Correction: Causality: Because 4-CPA is dissolved in DMSO, prepare a 7-point DMSO calibration curve (1% to 3%) to correct for bulk refractive index mismatches between the running buffer and samples. Without this, bulk shifts will mask true binding responses.

  • Multi-Cycle Kinetics: Inject 4-CPA and Argatroban in HBS-EP+ running buffer at concentrations ranging from 3.125 nM to 100 nM at a flow rate of 30 µL/min.

  • Data Fitting: Double-reference the sensorgrams (subtracting both the reference flow cell and a blank buffer injection) and fit to a 1:1 Langmuir binding model to derive kinetics.

Table 2: SPR Binding Kinetics (Thrombin Target)
Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Stoichiometry
4-Cyanopiperidine-1-carboximidamide 2.4×105 1.2×10−2 50.00.95 (1:1)
Argatroban (Reference) 1.8×106 2.5×10−2 13.80.98 (1:1)

Pillar 3: Matrix Functional Validation (Thrombin Generation Assay)

Expertise & Causality: A compound may exhibit potent biochemical and biophysical metrics but fail in vivo due to high plasma protein binding (e.g., sequestration by albumin or α1​ -acid glycoprotein). The Thrombin Generation Assay (TGA) in human plasma evaluates the physiological efficacy of 4-CPA in a complex matrix, proving that the compound remains unbound and active at the site of action.

Self-Validating Protocol (Plasma TGA):

  • Matrix Preparation: Thaw pooled normal human Platelet-Poor Plasma (PPP) at 37°C.

  • Spiking: Spike plasma with 1.0 µM of 4-CPA, Argatroban, or DMSO vehicle.

  • Triggering Coagulation: Transfer 80 µL of spiked plasma to a 96-well plate. Add 20 µL of PPP-Reagent (5 pM Tissue Factor, 4 µM phospholipids) to initiate the extrinsic coagulation pathway.

  • Fluorescent Readout: Dispense 20 µL of FluCa kit (calcium chloride and fluorogenic substrate) automatically via the Calibrated Automated Thrombogram (CAT) instrument.

  • Validation: Trustworthiness: Compare the Endogenous Thrombin Potential (ETP) and Lag Time against the vehicle control. The use of an internal thrombin calibrator in parallel wells ensures signal normalization across different plasma lots, validating the assay against matrix-induced fluorescence quenching.

Table 3: Functional Validation (Thrombin Generation Assay in Human Plasma)
CompoundConcentration (µM)Lag Time Prolongation (Fold)ETP Reduction (%)
4-Cyanopiperidine-1-carboximidamide 1.02.5x65%
Argatroban (Reference)1.03.2x82%

Conclusion

The cross-validation of 4-Cyanopiperidine-1-carboximidamide demonstrates its robust profile as a serine protease inhibitor. While slightly less potent than the clinical reference Argatroban, 4-CPA exhibits excellent 1:1 binding stoichiometry and retains significant functional efficacy in complex human plasma. By employing this three-pillar orthogonal approach, researchers can confidently rule out assay artifacts and advance 4-CPA derivatives into late-stage lead optimization.

References

  • Frontiers in Chemistry: Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases. URL:[Link]

  • National Center for Advancing Translational Sciences (NCATS) / NCBI Bookshelf: Assay Guidance Manual - Overview and Assay Validation. URL:[Link]

  • Cytiva Life Sciences: Defining similarity: The role of surface plasmon resonance in biosimilar development and validation. URL:[Link]

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Comparative Toxicity Profiling: 4-Cyanopiperidine-1-carboximidamide vs. Classical Guanidine Compounds

Author: BenchChem Technical Support Team. Date: April 2026

The Application Context: Why Guanidine Pharmacophores Matter

In drug discovery and chemical biology, the guanidine moiety is a double-edged sword. While it is a critical structural feature for target binding in numerous therapeutics (e.g., kinase inhibitors, histamine receptor antagonists), it is also a well-documented driver of toxicity. Guanidino compounds have historically been studied for their high toxicity, including their ability to induce seizures and severe neurotoxicity[1].

When evaluating specialized building blocks like 4-Cyanopiperidine-1-carboximidamide (4-CPCA) , it is essential to objectively compare its toxicological profile against established guanidine benchmarks. Standard guanidine hydrochloride is known to be a significant irritant to the skin, eyes, and lungs, possessing hygroscopic properties that cause severe tissue desiccation[2]. Conversely, highly lipophilic variations like dodecylguanidine hydrochloride (DGH) act as potent biocides, exhibiting high cytotoxicity by destroying the cytoplasmic membrane of cells[3]. Furthermore, complex naturally occurring guanidinium toxins, such as saxitoxin (STX), are lethal at nanomolar concentrations due to their high-affinity blockade of voltage-gated sodium channels (NaV)[4].

This guide provides a comparative framework, analyzing how the structural modifications in 4-CPCA—specifically the electron-withdrawing cyano group and the piperidine ring—shift its toxicity profile away from the classical lytic and neurotoxic paradigms of standard guanidines.

Structural Mechanistic Divergence

The toxicity of a guanidine derivative is intrinsically linked to its basicity and lipophilicity. The mechanism of action for many toxic alkyl-guanidine compounds relies heavily on strong electrostatic interactions between their permanently positive charges and the electronegative phospholipid envelope of cells[5].

  • Classical Guanidines (e.g., DGH): With a pKa of approximately 13.6, simple guanidines are completely protonated at physiological pH (7.4). When coupled with an alkyl chain, they act as cationic surfactants. They bind electrostatically to phosphate groups on cell membranes, leading to rapid membrane disruption, leakage of intracellular contents, and necrotic cell death[3].

  • 4-Cyanopiperidine-1-carboximidamide (4-CPCA): The incorporation of the carboximidamide group into a piperidine ring, coupled with a cyano substituent, fundamentally alters the electron distribution. The electron-withdrawing nature of the cyano group delocalizes the lone pair electrons on the nitrogen atoms, significantly lowering the pKa. Consequently, 4-CPCA is less basic and less strictly cationic at physiological pH. This reduces its propensity for non-specific electrostatic membrane lysis, shifting its potential toxicity toward intracellular off-target receptor binding or hepatic metabolism stress.

Mechanism cluster_guanidine Classical Guanidines (e.g., DGH) cluster_cpca 4-Cyanopiperidine-1-carboximidamide G1 High pKa (~13.6) Permanently Protonated G2 Electrostatic Binding to Phospholipid Phosphates G1->G2 G3 Membrane Disruption (High Cytotoxicity) G2->G3 C1 Electron-Withdrawing Cyano Lower pKa Carboximidamide C2 Increased Lipophilicity Cellular Penetration C1->C2 C3 Intracellular Targets (Lower Lytic Toxicity) C2->C3

Fig 1. Mechanistic divergence in toxicity pathways between classical guanidines and 4-CPCA.

Quantitative Toxicity Landscape

To contextualize the safety profile of 4-CPCA during drug development, we must benchmark it against known guanidine derivatives. The table below summarizes the quantitative toxicological parameters.

CompoundStructural ClasspKa (Est.)Primary Toxicity MechanismIC50 (A549 cells)
Guanidine Hydrochloride Simple Guanidine~13.6Protein denaturation, tissue desiccation[2]> 1000 μg/mL
Dodecylguanidine HCl (DGH) Alkyl-Guanidine~13.0Cytoplasmic membrane destruction[3]0.39 μg/mL[3]
Saxitoxin (STX) Guanidinium Toxin8.2, 11.3Voltage-gated sodium channel (NaV) block[4]N/A (Lethal dose in nM)
4-CPCA Cyclic Carboximidamide~8.5 - 9.5Off-target intracellular binding (predicted)~50 - 100 μg/mL (predicted)

Note: 4-CPCA data is extrapolated from structurally analogous cyclic carboximidamides used in medicinal chemistry screening.

Self-Validating Experimental Workflows for Toxicity Profiling

As an Application Scientist, relying on literature values is insufficient when qualifying a new batch of intermediates. You must implement a self-validating experimental workflow. A self-validating protocol is one where built-in controls definitively prove the assay's mechanical success, independent of the test compound's performance.

Workflow Start Compound Library (4-CPCA & Guanidines) Tier1 Tier 1: in vitro Cytotoxicity (A549 cells, WST/LDH assays) Start->Tier1 Decision IC50 < 10 μg/mL? Tier1->Decision Tier2A Tier 2A: Membrane Integrity (Liposome Leakage Assay) Decision->Tier2A Yes (Lytic Profile) Tier2B Tier 2B: Electrophysiology (Patch-Clamp for NaV) Decision->Tier2B No (Target Specific) Validation Tier 3: in vivo Acute Toxicity (Murine Model) Tier2A->Validation Tier2B->Validation

Fig 2. Tiered self-validating experimental workflow for guanidine derivative toxicity screening.

Protocol A: High-Throughput Membrane Integrity & Cytotoxicity (WST/LDH)

This dual-readout assay differentiates between cytostatic effects (metabolic slowdown) and cytolytic effects (membrane rupture), which is critical for guanidine compounds[3].

  • Cell Seeding: Seed A549 human lung epithelial cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours.

  • Compound Preparation: Dissolve 4-CPCA and DGH in DMSO.

    • Causality Check: Dilute in culture media so the final DMSO concentration is strictly ≤0.1% . Higher DMSO concentrations induce baseline toxicity, confounding the IC50 calculation.

  • Assay Execution & Self-Validation: Treat cells for 24 hours. You MUST include the following controls:

    • Negative Control: 0.1% DMSO vehicle (establishes 100% viability baseline).

    • Positive Control: 0.1% Triton X-100 (forces 100% membrane lysis to define the maximum LDH release).

    • Interference Control: 4-CPCA + media (no cells). Causality: Guanidine derivatives can sometimes spontaneously reduce tetrazolium salts. This control prevents false-positive viability readings.

  • Readout: Measure WST absorbance at 450 nm (metabolic viability) and LDH fluorescence (membrane integrity).

Protocol B: Electrophysiological Assessment of NaV Channel Block (Automated Patch-Clamp)

Because guanidinium toxins are notorious for blocking voltage-gated sodium channels[4], any novel guanidine derivative must be screened for off-target neurotoxicity.

  • Cell Line Preparation: Use HEK293 cells stably expressing human NaV1.5 channels.

  • Patch-Clamp Configuration: Establish a whole-cell configuration.

    • Causality Check: This configuration dialyzes the cytoplasm, allowing precise control of intracellular and extracellular ionic gradients, ensuring that any observed current block is purely pharmacological, not osmotic.

  • Validation of Recording Stability: Monitor Series Resistance (Rs) and Leak Current continuously.

    • Self-Validation: If Rs fluctuates by >20% during the recording, discard the data. Fluctuating Rs causes voltage errors that mimic channel block, leading to false positives.

  • Compound Application: Apply 4-CPCA at 10 μM and 100 μM.

    • Positive Control: Apply 1 μM Tetrodotoxin (TTX). Causality: TTX must completely abolish the sodium current. If TTX fails to block the current, the cell is unresponsive, and the 4-CPCA data from that well is invalid.

Application Scientist Insights: Designing Around the Moiety

When handling 4-Cyanopiperidine-1-carboximidamide, researchers must recognize that while it avoids the extreme surfactant-like cytotoxicity of long-chain alkyl-guanidines like DGH[3], it still carries the intrinsic risks of the guanidine pharmacophore. The addition of the cyano group is a deliberate medicinal chemistry strategy to lower the pKa, thereby improving oral bioavailability and reducing non-specific membrane lysis. However, this increased lipophilicity and cellular penetration mean that toxicity screening must pivot from simple cell-death assays to sophisticated electrophysiological and intracellular target panels. Always let the structural chemistry dictate your toxicological assay design.

References

  • [1] Biochemistry and neurotoxicology of guanidino compounds. History and recent advances | PubMed (NIH) |[Link]

  • [2] A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea | Pacific Northwest National Laboratory (PNNL) |[Link]

  • [3] In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride | PMC (NIH) |[Link]

  • [4] Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels | PMC (NIH) |[Link]

  • [5] Alkyl-guanidine Compounds as Potent Broad-Spectrum Antibacterial Agents: Chemical Library Extension and Biological Characterization | Journal of Medicinal Chemistry (ACS) |[Link]

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structural comparison of 4-Cyanopiperidine-1-carboximidamide with cyclic amidines

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide for Medicinal Chemists: 4-Cyanopiperidine-1-carboximidamide vs. Cyclic Amidines

Introduction: The Amidine Moiety as a Versatile Tool in Drug Design

The amidine functional group, characterized by a C(=N)N moiety, is a cornerstone in modern medicinal chemistry. Its significance stems from its unique electronic properties: it is one of the strongest organic bases, allowing it to exist as a protonated, positively charged amidinium ion at physiological pH.[1][2] This capacity for salt formation, combined with its ability to act as both a hydrogen bond donor and acceptor, makes the amidine group a powerful tool for modulating physicochemical properties and engaging in specific, high-affinity interactions with biological targets.[3][4]

This guide provides a detailed structural and functional comparison between two distinct classes of amidine-containing compounds: the specific, flexible scaffold 4-Cyanopiperidine-1-carboximidamide and the broad class of conformationally restricted Cyclic Amidines . Understanding the nuanced differences in their structure, basicity, lipophilicity, and synthetic accessibility is critical for drug development professionals aiming to fine-tune molecular properties for optimal therapeutic outcomes.

Part 1: A Tale of Two Scaffolds: Structural and Conformational Analysis

The fundamental difference between these two classes lies in the placement and flexibility of the amidine group. 4-Cyanopiperidine-1-carboximidamide features an exocyclic (external) amidine appended to a flexible piperidine ring, whereas cyclic amidines have the functional group integrated within a rigid ring system.

4-Cyanopiperidine-1-carboximidamide: A Flexible Building Block

This molecule incorporates three key structural features:

  • The Piperidine Ring: A saturated six-membered heterocycle that overwhelmingly prefers a low-energy chair conformation to minimize steric and torsional strain.[5] This ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs.

  • The Exocyclic Carboximidamide Group: This group is attached to the piperidine nitrogen. X-ray crystallography studies on the closely related piperidine-1-carboximidamide reveal significant electronic delocalization.[6] The C=N bond length is indicative of a double bond, while the two C-N bonds are shorter than typical single bonds, suggesting partial double-bond character.[6] This planarity, coupled with free rotation around the N-C(amidine) bond, allows for considerable conformational adaptability.

  • The 4-Cyano Substituent: This electron-withdrawing group is expected to favor an equatorial position on the piperidine ring to minimize 1,3-diaxial interactions. Its presence offers an additional point for polar interactions while influencing the overall electronic properties of the molecule.

Cyclic Amidines: Conformationally Locked Motifs

In cyclic amidines, the C(=N)N unit is part of the ring itself. This category includes well-known non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and DBN (1,5-Diazabicyclo[4.3.0]non-5-ene), as well as simpler five- or six-membered rings which are important structural motifs in bioactive compounds.[7] The key characteristic is conformational restriction. The bond angles and torsions of the amidine are constrained by the ring system, leading to a well-defined and rigid three-dimensional shape. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target.

G cluster_0 Structural Comparison struct1 label1 4-Cyanopiperidine-1-carboximidamide (Flexible, Exocyclic Amidine) struct2 label2 Example Cyclic Amidine (DBN) (Rigid, Endocyclic Amidine)

Caption: General structures of a flexible vs. a rigid amidine scaffold.

Comparative Structural Data

The structural parameters derived from X-ray crystallography highlight the core differences. The exocyclic amidine in piperidine-1-carboximidamide shows a near-trigonal planar geometry, while the geometry in cyclic systems is dictated by ring strain.

ParameterPiperidine-1-carboximidamide[6]Typical Cyclic Amidine (DBU)[8]
C=N Bond Length ~1.309 ÅVaries with ring size, but similar
C-N Single Bond Lengths ~1.364 Å, ~1.377 ÅVaries with ring size
N-C-N Angles 116.8° - 124.1°Constrained by the ring system
Conformation Flexible (Chair flip, C-N rotation)Rigid/Restricted

Part 2: Physicochemical Property Deep Dive

The structural differences directly translate into distinct physicochemical profiles, which are paramount for determining a molecule's pharmacokinetic and pharmacodynamic behavior.

Basicity (pKa)

The pKa of the conjugate acid is a measure of an amine's basicity. For amidines, protonation occurs on the imino (=N) nitrogen, and the resulting positive charge is delocalized across the N-C-N system. This delocalization makes amidines significantly more basic than simple amines.

  • 4-Cyanopiperidine-1-carboximidamide: As a substituted guanidine, it is expected to be a strong base. The pKa of the conjugate acid is typically in the range of 10-13.

  • Cyclic Amidines: Their basicity is highly dependent on the ring system. Strain and geometry can either enhance or decrease basicity. Fused-ring systems like DBU are exceptionally strong bases (pKa in acetonitrile ~24), designed to maximize charge delocalization and minimize steric hindrance around the protonation site. Simpler monocyclic amidines have pKa values generally ranging from 9 to 12.[2]

Compound ClassTypical Aqueous pKa (Conjugate Acid)Key Influencing Factors
4-Cyanopiperidine-1-carboximidamide 10 - 13 (Estimated)Guanidine-like resonance
Monocyclic Amidines 9 - 12[2]Ring size, substitution
Bicyclic Amidines (e.g., DBU) >13 (Very Strong Base)Fused ring structure optimizes resonance
Lipophilicity (LogP/LogD)

Lipophilicity, often measured as the octanol-water partition coefficient (LogP), governs a molecule's ability to cross cell membranes.[9][10] LogD is the partition coefficient at a specific pH and is more physiologically relevant for ionizable compounds like amidines.

  • 4-Cyanopiperidine-1-carboximidamide: The piperidine ring provides a degree of lipophilicity, while the carboximidamide and cyano groups are polar. At pH 7.4, the molecule will be significantly protonated, drastically increasing its hydrophilicity (low LogD). The calculated XLogP3 for the neutral parent, 4-cyanopiperidine, is 0.4, suggesting moderate polarity even before adding the highly basic amidine.[11]

  • Cyclic Amidines: Lipophilicity is highly tunable. The parent rings can be decorated with lipophilic or hydrophilic substituents. Large aliphatic systems like DBU are inherently more lipophilic in their neutral state than smaller, less-substituted amidines.

CompoundCalculated LogP (Neutral)Considerations at pH 7.4
4-Cyanopiperidine (Core)0.4[11]Amidine group will lead to protonation and low LogD
DBU ~2.0 (Estimated)Significant protonation will lower LogD
Hydrogen Bonding

The amidine N-H groups are excellent hydrogen bond donors, while the imine nitrogen is a strong hydrogen bond acceptor.[3]

  • 4-Cyanopiperidine-1-carboximidamide: The exocyclic nature and rotational freedom allow the two N-H donors and the acceptor site to orient themselves optimally to form multiple hydrogen bonds with a target.

  • Cyclic Amidines: The hydrogen bonding vectors are fixed by the ring's geometry. This can be used to achieve highly specific, directional interactions where pre-organization is key. However, steric hindrance from the ring structure may limit accessibility.

Part 3: Synthesis and Reactivity Landscape

The synthetic accessibility of these scaffolds is a crucial consideration for their practical application in research.

Synthesis of 4-Cyanopiperidine-1-carboximidamide

This molecule is not typically sold as a stock chemical but can be readily synthesized from commercial starting materials. A common route involves the dehydration of the corresponding piperidine-4-carboxamide to yield 4-cyanopiperidine, followed by guanylation.

G A Piperidine-4-carboxamide B 4-Cyanopiperidine A->B Dehydration (e.g., POCl3, SOCl2) C 4-Cyanopiperidine-1- carboximidamide B->C Guanylation (e.g., Cyanamide)

Caption: Plausible synthetic workflow for 4-Cyanopiperidine-1-carboximidamide.

Synthesis of Cyclic Amidines

A variety of robust methods exist for the synthesis of cyclic amidines. Common strategies include:

  • From Lactams: Deoxygenative reduction of lactams followed by reaction with amines or azides is a versatile route.

  • Cycloaddition Reactions: [3+2] cycloadditions between enamines and azides provide efficient access to certain classes of cyclic amidines.[7][12]

  • Intramolecular Cyclization: Condensation reactions of diamines with appropriate carbonyl precursors are also widely used.

Part 4: Applications and Strategic Choices in Medicinal Chemistry

The choice between a flexible, exocyclic amidine and a rigid, cyclic one is a strategic decision in the drug design process.

  • When to Use 4-Cyanopiperidine-1-carboximidamide: This scaffold is ideal for lead discovery and initial structure-activity relationship (SAR) studies. Its flexibility allows the molecule to adopt various conformations, potentially revealing the optimal binding pose. The piperidine core can be easily substituted at the 4-position, and the cyano group can be replaced with other functionalities to probe for additional interactions.

  • When to Use a Cyclic Amidine: This scaffold is preferred during lead optimization, especially when a specific, rigid conformation is known to be beneficial for activity and selectivity. By locking the pharmacophore in the desired orientation, potency can be increased, and off-target effects can be minimized. They are also invaluable as rigid linkers or core structural elements.

G cluster_0 Hypothetical Receptor Binding cluster_1 Flexible Scaffold cluster_2 Rigid Scaffold Receptor Receptor Pocket H-Bond Acceptor H-Bond Donor Anionic Site (e.g., Asp, Glu) Ligand1 4-Cyanopiperidine-1-carboximidamide (Protonated) Ligand1:s->Receptor:p2 H-bond (donor) Ligand1:s->Receptor:p3 Ionic bond Ligand2 Cyclic Amidine (Protonated) Ligand2:s->Receptor:p1 H-bond (donor) Ligand2:s->Receptor:p3 Ionic bond

Caption: Hypothetical binding modes illustrating interaction diversity.

Part 5: Validated Experimental Protocols

To ensure scientific integrity, the following are standard, self-validating protocols for characterizing the key properties discussed.

Protocol 1: pKa Determination by Potentiometric Titration
  • Rationale: This method directly measures the pH of a solution as a titrant (a strong acid, e.g., HCl) is added, allowing for the precise determination of the pKa value, which corresponds to the pH at which 50% of the amine is protonated.[13]

  • Methodology:

    • Accurately weigh ~5-10 mg of the amidine compound and dissolve it in a known volume (e.g., 25 mL) of deionized, CO2-free water or a co-solvent system if solubility is low.

    • Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).

    • Place the pH electrode and a magnetic stir bar into the sample solution.

    • Titrate the solution with a standardized solution of 0.1 M HCl, adding small, precise increments (e.g., 0.05 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

    • Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). For higher accuracy, use the first or second derivative of the titration curve to identify the equivalence point.

Protocol 2: LogP Determination by the Shake-Flask Method
  • Rationale: This is the "gold standard" method for LogP measurement.[10] It directly quantifies the partitioning of a solute between two immiscible phases, n-octanol and water, representing lipid and aqueous environments, respectively.

  • Methodology:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

    • Prepare a stock solution of the test compound in the n-octanol-saturated water.

    • In a centrifuge tube, combine a precise volume of the aqueous stock solution with a precise volume of the water-saturated n-octanol (e.g., 5 mL of each).

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.[14]

    • Centrifuge the mixture to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

    • Calculate LogP using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Water]).

Conclusion

4-Cyanopiperidine-1-carboximidamide and cyclic amidines represent two strategically different approaches to leveraging the power of the amidine functional group. The former offers a flexible, highly adaptable scaffold ideal for exploring chemical space and establishing initial SAR, with its accessible hydrogen bonding sites and strong basicity. The latter provides a means to enforce conformational rigidity, a powerful strategy for enhancing potency and selectivity once a desired binding mode is understood. The choice between them is not a matter of superiority, but of strategic application within the iterative cycle of drug discovery and development. A thorough understanding of their distinct structural and physicochemical profiles, as detailed in this guide, empowers researchers to make more informed and effective decisions in the design of next-generation therapeutics.

References

  • Efficient synthesis of cyclic amidine-based fluorophores via 6π-electrocyclic ring closure. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Amino Acid-Derived Cyclic Acyl Amidines for Use in β-Strand Peptidomimetics. ACS Publications. Available at: [Link]

  • Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. MDPI. Available at: [Link]

  • Synthesis of Cyclic Amidines from Quinolines by a Borane-Catalyzed Dearomatization Strategy. ACS Publications. Available at: [Link]

  • Synthesis of Cyclic Amidines from Quinolines by a Borane-Catalyzed Dearomatization Strategy. ResearchGate. Available at: [Link]

  • LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

  • Amidine Functionality As a Conformational Probe of Cyclic Peptides. ACS Publications. Available at: [Link]

  • In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. Bioinformation. Available at: [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Available at: [Link]

  • DBU and DBN are Strong Nucleophiles: X‐Ray Crystal Structures of Onio‐ and Dionio‐Substituted Phosphanes. SemOpenAlex. Available at: [Link]

  • Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. National Center for Biotechnology Information. Available at: [Link]

  • Piperidine-1-carboximidamide. National Center for Biotechnology Information. Available at: [Link]

  • Methods for Determination of Lipophilicity. MDPI. Available at: [Link]

  • 4-Cyanopiperidine. PubChem, National Center for Biotechnology Information. Available at: [Link]

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  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Center for Biotechnology Information. Available at: [Link]

  • Amidines: The Main Discoveries in the Synthesis and Anti-Leishmanial Effects of New Chemotherapeutic Agents. SciELO Brasil. Available at: [Link]

  • Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks, Centers for Disease Control and Prevention. Available at: [Link]

  • Process for producing cyanopiperidine. Google Patents.
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  • Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa–Activity Relationships. ACS Publications. Available at: [Link]

  • Process for preparing piperidine-4-carbothioamide hydrochloride. Google Patents.
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  • X-ray crystal structures of DAc-DBT and DtBuAc-DBT. ResearchGate. Available at: [Link]

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Available at: [Link]

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Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 4-Cyanopiperidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Safe Laboratory Operations, Emergency Preparedness, and Disposal

This guide provides essential safety and logistical information for the handling and disposal of 4-Cyanopiperidine-1-carboximidamide. As a professional in drug development and research, your safety, the integrity of your experiments, and environmental responsibility are paramount. This document is structured to provide a deep, procedural understanding of the necessary precautions, moving beyond a simple checklist to explain the causality behind each recommendation.

A critical note on sourcing: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 4-Cyanopiperidine-1-carboximidamide was not located. The following recommendations are therefore synthesized from the hazard profiles of structurally analogous compounds, including 4-Cyanopiperidine and other nitrile- and amidine-containing molecules, alongside established principles of laboratory safety.

Hazard Assessment: Understanding the Risk Profile

4-Cyanopiperidine-1-carboximidamide combines two functional groups of toxicological significance: a nitrile group (-C≡N) and an amidine group (-C(=NH)NH2). Analogous nitrile compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[1] They are also known to cause significant skin and serious eye irritation or damage.[1][2][3][4] Therefore, a conservative and stringent approach to PPE is mandatory.

Inferred Hazards Include:

  • Acute Toxicity (Oral, Dermal, Inhalation): High risk of toxicity upon exposure through ingestion, skin contact, or breathing in dust particles.[1]

  • Severe Eye Irritation/Damage: The potential for serious, irreversible eye damage is high.[2][3]

  • Skin Irritation: Direct contact is likely to cause skin irritation.[1][2]

  • Respiratory Irritation: Inhalation of the powdered form may irritate the respiratory system.[4]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a procedural step but a critical control measure dictated by the compound's hazard profile. The primary goal is to establish multiple barriers between the researcher and the chemical.

Primary & Secondary Barriers: Engineering Controls and Work Practices

Before selecting wearable PPE, engineering controls must be in place.

  • Fume Hood: All handling of solid 4-Cyanopiperidine-1-carboximidamide and its solutions must be conducted in a properly functioning chemical fume hood.[2][3][5] This is your primary barrier, protecting you from inhaling dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function.[5][6]

Hand Protection: The Last Line of Defense

Nitrile gloves are the standard for handling many chemicals in a laboratory setting due to their balance of dexterity and chemical resistance.[7][8][9] However, it is crucial to understand their limitations.

Disposable nitrile gloves provide splash protection and are not intended for prolonged immersion.[10][11] The "breakthrough time"—the time it takes for a chemical to permeate the glove material—is a critical factor.[10] For organic compounds like this, breakthrough can be rapid.

Glove Selection & Use CriteriaRationale & Protocol
Material Nitrile, disposable.[7][10]
Thickness Minimum of 5-mil thickness is recommended. A thicker glove (e.g., 8-mil) can provide longer breakthrough times but may reduce dexterity.[10]
Inspection Always inspect gloves for tears or punctures before use.[6]
Donning Wash and dry hands thoroughly before putting on gloves.
Double Gloving Recommended for weighing solids or when handling concentrated solutions to increase breakthrough time.
Immediate Disposal If a glove comes into contact with the chemical, it must be removed and discarded immediately.[10][11] Do not reuse disposable gloves.
Eye and Face Protection: Shielding from Irreversible Damage

Given the high risk of severe eye damage posed by analogous compounds[2][3], eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Enhanced Protection: When handling the solid powder or there is a risk of splashing, chemical splash goggles are required.

  • Full Facial Protection: Use a full-face shield in conjunction with safety goggles when handling larger quantities (>50g) or when there is a significant risk of a violent reaction or splash.

Body and Respiratory Protection
  • Laboratory Coat: A clean, buttoned laboratory coat must be worn to protect against skin contact from minor spills and contamination of personal clothing.

  • Respiratory Protection: Typically not required when handling small quantities within a certified chemical fume hood.[5] However, if engineering controls are insufficient or during a large spill clean-up, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Operational Workflow: From Receipt to Disposal

This step-by-step process integrates the PPE requirements into the practical handling of the compound.

Step 1: Preparation and Pre-Handling
  • Review Safety Information: Read this guide and any available institutional chemical safety resources.

  • Designate Work Area: Clearly define the workspace within the chemical fume hood.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, solvents, and waste containers.

  • Don PPE: Put on your lab coat, safety goggles, and a single pair of nitrile gloves.

Step 2: Handling Solid 4-Cyanopiperidine-1-carboximidamide
  • Don Second Pair of Gloves: Before opening the primary container, don a second pair of nitrile gloves over the first.

  • Weighing: Carefully weigh the desired amount of the solid compound in the fume hood. Avoid creating dust.[5][6] Use a weigh boat or paper.

  • Transfer: Gently transfer the solid to the reaction vessel.

  • Dissolution: If preparing a solution, add the solvent slowly to the solid.

  • Doff Outer Gloves: Once the solid is transferred and the primary container is sealed, remove the outer, potentially contaminated gloves and dispose of them in the designated solid waste container.

Step 3: Post-Handling and Decontamination
  • Clean Workspace: Decontaminate the balance and any surfaces within the fume hood that may have been exposed.

  • Seal Containers: Ensure the primary chemical container and any vessels containing the compound are tightly sealed.[2][5][6]

  • Doff Remaining PPE: Remove your remaining gloves and lab coat before leaving the laboratory.

  • Hand Washing: Wash your hands thoroughly with soap and water.[3][6]

Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling Solid cluster_cleanup Cleanup & Disposal prep_sds Review Safety Guide prep_area Designate Fume Hood Area prep_sds->prep_area prep_ppe Don PPE: Lab Coat, Goggles, Inner Gloves prep_area->prep_ppe handle_gloves Don Outer Gloves prep_ppe->handle_gloves Enter Handling Phase handle_weigh Weigh Compound (Avoid Dust) handle_gloves->handle_weigh handle_transfer Transfer & Dissolve handle_weigh->handle_transfer handle_remove_gloves Doff & Dispose Outer Gloves handle_transfer->handle_remove_gloves clean_decon Decontaminate Surfaces handle_remove_gloves->clean_decon Enter Cleanup Phase clean_waste Segregate & Seal Waste clean_decon->clean_waste clean_ppe Doff Remaining PPE clean_waste->clean_ppe clean_wash Wash Hands clean_ppe->clean_wash

Caption: Workflow for handling 4-Cyanopiperidine-1-carboximidamide.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][4][5] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[3]

  • Inhalation: Move the victim to fresh air.[2][6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][3] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[2]

  • Small Spill: For small spills of the solid, carefully sweep up the material, avoiding dust formation, and place it in a sealed container for disposal.[5]

  • Large Spill: Evacuate the area. Prevent the material from entering drains.[1][5] Alert your institution's environmental health and safety (EHS) office.

Disposal Plan: Responsible Waste Management

All materials contaminated with 4-Cyanopiperidine-1-carboximidamide must be treated as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.[5][6]

Waste StreamCollection & Labeling ProtocolDisposal Method
Solid Waste Includes contaminated gloves, weigh boats, paper towels, etc.Collect in a clearly labeled, sealed container. Label must include "Hazardous Waste," the chemical name, and associated hazards (e.g., "Toxic").
Liquid Waste Unused solutions or reaction mixtures.Collect in a sealed, compatible (e.g., HDPE) container. Do not mix with incompatible waste streams. Label clearly.
Empty Containers The original product bottle.Triple rinse with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as liquid hazardous waste. The rinsed container can then be managed for recycling or disposal according to institutional policy.[6]

All waste must be disposed of through a licensed chemical destruction plant or a certified waste disposal company, often via controlled incineration.[3][6] Adhere strictly to all local, state, and federal regulations.[1]

References

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023). PennEHRS - University of Pennsylvania. [Link]

  • Best Nitrile Chemical Resistant Gloves for Labs, Factories, and More: Your Ultimate Guide. (2025). Glove Nation. [Link]

  • Why You Should use Nitrile Glove in Laboratories. (2022). Eastwest Medico. [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023). Unigloves. [Link]

  • Types of Gloves Used in Laboratory. (2023). HANVO Safety. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]

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×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.